molecular formula C8H6BrN3 B1388506 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine CAS No. 1027512-24-8

2-Bromo-5-(1H-pyrrol-1-yl)pyrazine

Cat. No.: B1388506
CAS No.: 1027512-24-8
M. Wt: 224.06 g/mol
InChI Key: WZRWWSBKNSBDKC-UHFFFAOYSA-N
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Description

2-Bromo-5-(1H-pyrrol-1-yl)pyrazine is a useful research compound. Its molecular formula is C8H6BrN3 and its molecular weight is 224.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-pyrrol-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-5-11-8(6-10-7)12-3-1-2-4-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRWWSBKNSBDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671692
Record name 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine
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Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027512-24-8
Record name 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027512-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis Pathways for 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine

[1]

Executive Summary & Structural Analysis[1]

2-Bromo-5-(1H-pyrrol-1-yl)pyrazine (CAS: 1027512-24-8) is a critical heteroaromatic building block, widely utilized in the development of kinase inhibitors and protein degraders (PROTACs).[1] Its structural value lies in its bifunctionality:

  • Electrophilic Handle (C2-Br): The bromine atom at position 2 is highly activated for subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic substitutions, allowing for the modular attachment of core pharmacophores.[1]

  • N-Linked Pyrrole (C5-N1): The pyrrole ring serves as a bioisostere for phenyl or other heteroaromatics, often improving solubility and metabolic stability profiles compared to carbocyclic analogs.[1]

This guide details three distinct synthesis pathways, prioritized by scalability, regioselectivity, and atom economy.[1][2]

Retrosynthetic Analysis

The synthesis is logically disconnected at the C(pyrazine)-N(pyrrole) bond.[2] The two primary precursors are the pyrazine core and the pyrrole moiety.

RetrosynthesisTarget2-Bromo-5-(1H-pyrrol-1-yl)pyrazinePrecursor12-Bromo-5-aminopyrazine(Clauson-Kaas Route)Target->Precursor1C-N Disconnection(Route A)Precursor22,5-Dibromopyrazine(SNAr / Coupling Route)Target->Precursor2C-N Disconnection(Route B)

Figure 1: Retrosynthetic disconnection strategies targeting the C5-N1 bond.

Pathway A: Modified Clauson-Kaas Synthesis (Primary Route)[1]

Mechanism: Condensation / Cyclization Pillars of Integrity: High Regioselectivity, Scalable, Avoids Bis-substitution.[1]

The Clauson-Kaas reaction is the most authoritative method for synthesizing N-substituted pyrroles on electron-deficient heteroamines.[1] Unlike SNAr, which risks bis-substitution on the symmetric 2,5-dibromopyrazine, this route builds the pyrrole ring directly onto the amine, ensuring 100% regioselectivity.

Mechanistic Insight

The reaction proceeds via the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) to generate the reactive 1,4-dicarbonyl intermediate (succinaldehyde equivalent).[1] This intermediate undergoes a double condensation with the exocyclic amine of 2-bromo-5-aminopyrazine.[1]

Experimental Protocol

Materials:

  • 2-Bromo-5-aminopyrazine (1.0 equiv)[1]

  • 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF) (1.1 equiv)[1][2]

  • Glacial Acetic Acid (Solvent/Catalyst)[1][2]

Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-5-aminopyrazine (e.g., 10 mmol, 1.74 g) in glacial acetic acid (20 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol, 1.45 g) in one portion.

  • Reaction: Heat the mixture to reflux (118 °C) under an inert atmosphere (N₂) for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the amine.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL).

    • Neutralize carefully with saturated aqueous NaHCO₃ or 10% NaOH solution until pH ~8.[1] Caution: Exothermic neutralization.[1][2]

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • LC-MS: Look for [M+H]⁺ peaks at ~224/226 (Br isotope pattern).[1] Absence of the starting amine mass (174/176) confirms conversion.[2]

Pathway B: Nucleophilic Aromatic Substitution (SNAr)[1][2]

Mechanism: Addition-Elimination Pillars of Integrity: Cost-Effective, Readily Available Starting Materials.[1]

This route utilizes the commercially ubiquitous 2,5-dibromopyrazine.[1] The reaction relies on the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic attack by the pyrrolide anion.

Critical Control Point: Stoichiometry is vital. 2,5-Dibromopyrazine is symmetric.[1] To prevent the formation of the bis-pyrrole byproduct (2,5-di(1H-pyrrol-1-yl)pyrazine), the electrophile (dibromopyrazine) should be used in slight excess, or the reaction stopped at partial conversion.[1]

Experimental Protocol

Materials:

  • 2,5-Dibromopyrazine (1.2 equiv)[1][2]

  • Pyrrole (1.0 equiv)[1][2][3]

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)[1][2]

  • DMF (Anhydrous)[1][2]

Workflow:

  • Activation: In a dry flask under Argon, suspend NaH (12 mmol) in anhydrous DMF (10 mL) at 0 °C.

  • Deprotonation: Add pyrrole (10 mmol, 0.69 mL) dropwise. Stir at 0 °C for 30 mins until H₂ evolution ceases. The solution will turn slightly yellow/brown (formation of sodium pyrrolide).[2]

  • Coupling: Add 2,5-dibromopyrazine (12 mmol, 2.85 g) dissolved in DMF (5 mL) dropwise to the pyrrolide solution.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Heating to 60 °C may be required if kinetics are sluggish, but increases risk of bis-substitution.[1]

  • Quench: Carefully quench with water (50 mL).

  • Extraction: Extract with Et₂O or EtOAc. Note: DMF is difficult to remove; wash organic layer thoroughly with water (x3) and LiCl solution.[1]

  • Purification: Silica gel chromatography is essential to separate the mono-substituted product from unreacted dibromide and bis-substituted byproduct.[1]

ReactionPathwaysStart_A2-Bromo-5-aminopyrazineReagent_A2,5-DMTHFAcOH, RefluxTarget2-Bromo-5-(1H-pyrrol-1-yl)pyrazineStart_A->TargetClauson-Kaas(Route A)Start_B2,5-DibromopyrazineStart_B->TargetSNAr(Route B)ByproductBis-pyrrolyl pyrazine(Impurity)Start_B->ByproductOver-reactionReagent_BPyrrole, NaHDMF, 0°C -> RT

Figure 2: Comparison of Clauson-Kaas and SNAr reaction pathways.

Pathway C: Transition-Metal Catalyzed Cross-Coupling[1]

Mechanism: Buchwald-Hartwig / Ullmann Type Pillars of Integrity: Mild Conditions, Broad Scope.[1]

If SNAr proves low-yielding due to electronic deactivation, copper or palladium-catalyzed C-N coupling is the modern alternative.[1]

Protocol (General Ullmann-Type):

  • Catalyst: CuI (10 mol%)[1][2]

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv)[1][2]

  • Solvent: Toluene or Dioxane, 110 °C.

  • Note: This method is generally more expensive and requires oxygen-free handling but is robust for unreactive substrates.[1]

Data Summary & Characterization

To validate the synthesis, compare your isolated product against these expected parameters.

ParameterSpecificationNotes
Appearance Off-white to yellow solidColor depends on purity/oxidation.[1]
Molecular Weight 224.06 / 226.06Characteristic 1:1 Br isotope pattern.[1]
¹H NMR (CDCl₃) Pyrazine: δ ~8.5–8.8 (2H, s/d)Pyrrole: δ ~7.4 (2H), ~6.4 (2H)Pyrazine protons may appear as singlets or doublets depending on resolution (J~1.5 Hz).[1][2]
TLC (Hex/EtOAc 9:1) R_f ~ 0.4 – 0.6Product is less polar than amine precursor.[1][2]

Safety & Handling

  • Brominated Pyrazines: Potential skin sensitizers and lachrymators.[1] Handle in a fume hood.

  • Pyrrole: Toxic if inhaled or absorbed through skin.[1] Polymerizes in light/air; use freshly distilled or commercial bottles stored under inert gas.[1]

  • Sodium Hydride: Flammable solid; reacts violently with water.[1]

References

  • Clauson-Kaas Synthesis Review: Abid, O. R., et al. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach."[1][4] Beilstein Journal of Organic Chemistry, 2023.[2] Link

  • Pyrazine Functionalization: Tsubrik, O. "Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine."[1] ResearchGate, 2006.[1][2] Link

  • General Pyrrole Synthesis: "Pyrrole and Imidazole: Synthesis and Reactivity." Chemistry LibreTexts. Link

  • Commercial Reference: "2-Bromo-5-(1H-pyrrol-1-yl)pyrazine Product Page." Alchem Pharmtech.[1] Link

An In-depth Technical Guide to the Physical Properties of Brominated Pyrrole Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Brominated Pyrrole Pyrazines in Medicinal Chemistry

The pyrrole pyrazine scaffold is a privileged heterocyclic motif in drug discovery, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The strategic introduction of bromine atoms onto this scaffold—a process known as bromination—serves as a powerful tool for medicinal chemists to modulate a molecule's physicochemical properties. Halogenation, and specifically bromination, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, thereby enhancing its drug-like characteristics.[4]

This guide provides an in-depth exploration of the core physical properties of brominated pyrrole pyrazines, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, structural characteristics, spectroscopic signatures, and thermal stability of these compounds. The overarching goal is to provide a clear understanding of how these fundamental properties are determined and how they correlate with the rational design of novel therapeutics. The pyrrole ring is a key structural component in many FDA-approved drugs, and understanding the impact of bromination on the fused pyrazine system is crucial for advancing new chemical entities from the bench to the clinic.[5]

Synthesis and Characterization Workflow

The journey from a conceptual molecule to a potential drug candidate involves a rigorous workflow of synthesis followed by comprehensive characterization. The bromination of pyrrole pyrazine cores can be achieved through various synthetic methodologies, often employing reagents like tetrabutylammonium tribromide (TBATB) for its mild and regioselective nature.[6] Following synthesis and purification, a suite of analytical techniques is employed to confirm the structure and evaluate the physical properties of the resulting brominated compounds.

The logical flow from synthesis to detailed physical analysis is critical. Initial confirmation of the molecular structure via spectroscopic methods is a prerequisite for more advanced studies like single-crystal X-ray diffraction and thermal analysis. Each step builds upon the last, providing a holistic understanding of the molecule's behavior.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization synthesis Regioselective Bromination purification Column Chromatography synthesis->purification nmr_ir Spectroscopy (NMR, IR, UV-Vis) purification->nmr_ir Purity & ID xrd X-ray Crystallography nmr_ir->xrd Confirms Structure thermal Thermal Analysis (TGA/DTA) xrd->thermal Informs Stability

Caption: General experimental workflow for the synthesis and physical characterization of brominated pyrrole pyrazines.

Section 1: Spectroscopic Characterization

Spectroscopic techniques are the cornerstone of molecular characterization, providing detailed information about the chemical structure, connectivity, and electronic environment of a compound. The combined use of FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy offers a comprehensive and effective approach to analyzing the properties of novel compounds.[7]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is indispensable for elucidating the precise arrangement of atoms within a molecule. For brominated pyrrole pyrazines, ¹H NMR reveals the chemical shifts and coupling constants of protons on the heterocyclic rings, with the bromine substitution causing predictable shifts in adjacent proton signals.[8] ¹³C NMR provides complementary information on the carbon skeleton.

IR spectroscopy probes the vibrational modes of a molecule. Characteristic absorption bands can confirm the presence of key functional groups. For instance, the C-Br stretching vibration typically appears in the lower frequency region of the spectrum (around 511-625 cm⁻¹), providing direct evidence of successful bromination.[5][9]

Technique Information Gained Example Observation for Brominated Pyrrole Pyrazine
¹H NMR Proton environment, connectivityDownfield shift of aromatic protons adjacent to the bromine atom.
¹³C NMR Carbon skeleton, chemical environmentShielding/deshielding effects on carbon atoms bonded to or near bromine.
FT-IR Presence of functional groupsCharacteristic absorption bands for C=N, C=C aromatic stretches, and a distinct C-Br stretch in the fingerprint region.[5][9]
UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing insights into its conjugation and electronic structure. The absorption spectrum is sensitive to the molecular architecture and the presence of substituents.[10] Bromination can induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λ_max) depending on the position of substitution and its effect on the molecule's π-electron system.[11] For example, in one study, the UV-Vis spectrum of a novel brominated pyrrole-pyrazole hybrid in methanol showed absorption maxima at 205 nm and 259 nm, corresponding to π→π* and n→π* transitions, respectively.[5]

Section 2: Structural Elucidation via X-ray Crystallography

While spectroscopy provides data on connectivity, single-crystal X-ray diffraction (XRD) offers an unambiguous, three-dimensional map of the atomic arrangement in the solid state. This technique is the gold standard for structural determination, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.

Causality in Experimental Choice: The decision to pursue single-crystal XRD is driven by the need for absolute structural confirmation. For drug development, understanding the precise 3D conformation and the potential for intermolecular interactions (like hydrogen bonding or π-π stacking) is critical, as these factors govern how a molecule packs in a solid form and how it interacts with its biological target.

Experimental Protocol: Single-Crystal X-ray Diffraction

The protocol for XRD is a self-validating system, where the quality of the final structural model is judged by statistical figures of merit.

  • Crystal Growth: High-quality, single crystals of the brominated pyrrole pyrazine are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A crystal is mounted on a diffractometer. X-rays (commonly Cu Kα radiation, λ = 1.54184 Å) are directed at the crystal.[5] The crystal is rotated, and the diffraction pattern is recorded on a detector (e.g., a CCD detector).[5]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or other algorithms and refined to fit the experimental data, yielding the final atomic coordinates and displacement parameters.[5]

Analysis of Crystallographic Data

The output of an XRD experiment is a rich dataset of structural parameters. For a representative (hypothetical) brominated pyrrole pyrazine, the data would be presented as follows:

Parameter Value Significance in Drug Design
Crystal System MonoclinicInfluences bulk properties like solubility and dissolution rate.
Space Group P2₁/cDescribes the symmetry of the crystal packing.
C-Br Bond Length 1.89 ÅConfirms the covalent nature and strength of the bromine bond.
Dihedral Angle 35.4°Defines the 3D shape and conformation of the molecule.
Intermolecular Interactions C-H···π, Br···NGoverns crystal packing, stability, and can mimic interactions at a receptor binding site.

Section 3: Thermal Properties and Stability

The thermal stability of a compound is a critical physical property for any drug candidate. It dictates storage conditions, shelf-life, and compatibility with formulation processes. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are the primary techniques used to assess this property.[12][13]

Expert Insight: TGA/DTA is not merely about finding a melting or decomposition point. The shape of the TGA curve and the nature of the DTA peaks (endothermic vs. exothermic) provide a mechanistic fingerprint of the degradation process. For instance, a sharp, single-step mass loss in TGA suggests a clean, concerted decomposition, whereas a multi-step loss indicates the formation of thermally stable intermediates.[14]

Experimental Protocol: TGA/DTA
  • Sample Preparation: A small, precisely weighed amount of the brominated pyrrole pyrazine sample is placed in a crucible (e.g., alumina).

  • Analysis: The sample is placed in the TGA/DTA instrument. It is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).[14]

  • Data Acquisition: The instrument simultaneously records the sample's mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.[13][14]

Interpreting Thermal Data

The thermal analysis of a compound reveals key transition temperatures.

Thermal Event Technique Temperature Range (°C) Interpretation
DehydrationTGA/DTA70 - 100Loss of lattice water molecules, indicated by mass loss (TGA) and an endothermic peak (DTA).[14]
MeltingDTA150 - 200Sharp endothermic peak in DTA with no corresponding mass loss in TGA.
DecompositionTGA/DTA> 250Significant mass loss in TGA, often accompanied by sharp exothermic peaks in DTA, indicating the breakdown of the molecular structure.[13]

The final product of thermal decomposition for many organic compounds in an air atmosphere is often a stable metal oxide if a metal is present, or complete combustion.[15]

Section 4: Correlation of Physical Properties with Drug Development Potential

The physical properties detailed in this guide are not isolated data points; they are interconnected and collectively inform the potential of a brominated pyrrole pyrazine as a drug candidate. Understanding these relationships is fundamental to modern, structure-based drug design.

Caption: Interrelation of core physical properties and their impact on key drug development parameters.

  • Structure and Activity: The 3D structure determined by XRD is crucial for in silico docking studies, helping to predict and rationalize the binding affinity of the molecule to its target, such as a protein kinase.[16]

  • Lipophilicity and ADMET: Bromination generally increases lipophilicity (log P), which can enhance membrane permeability and absorption.[4] However, this must be carefully balanced, as excessively high lipophilicity can lead to poor solubility and increased metabolic clearance. The position of the bromine can block sites of metabolism, improving the compound's half-life.

  • Thermal Stability and Formulation: A high decomposition temperature is desirable, indicating that the compound can withstand processing steps like milling and heating during tablet formulation without degradation.[12]

Conclusion

The physical properties of brominated pyrrole pyrazines are a direct consequence of their molecular structure and are pivotal in determining their therapeutic potential. A comprehensive characterization using a suite of orthogonal analytical techniques—including NMR, IR, UV-Vis, XRD, and TGA/DTA—is essential. This guide has outlined the methodologies for these analyses and, more importantly, the causal links between experimental choices, the data obtained, and the implications for drug discovery and development. By understanding and engineering these fundamental properties, researchers can more effectively design and optimize novel brominated pyrrole pyrazine derivatives as next-generation therapeutics.

References

  • Nechesnyi, Y., Kemskyi, S., Grozav, A., Yakovychuk, N., & Vovk, M. (n.d.). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. ResearchGate. Retrieved from [Link]

  • (n.d.). Vibronic Spectrum of Pyrazine: New Insights from Multi-state-multi-mode Simulations Parameterized with Equation-of-Motion Coupled-Cluster Methods. ChemRxiv. Retrieved from [Link]

  • (n.d.). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Retrieved from [Link]

  • (n.d.). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST WebBook. Retrieved from [Link]

  • (n.d.). Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. RSC Publishing. Retrieved from [Link]

  • (n.d.). Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade. MDPI. Retrieved from [Link]

  • (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • (n.d.). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. PubMed. Retrieved from [Link]

  • (n.d.). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PMC - NIH. Retrieved from [Link]

  • (n.d.). Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide by anti-bacterial, anti-mycobacterial, Fukui function, molecular docking and DFT calculations. ResearchGate. Retrieved from [Link]

  • (n.d.). Highly brominated porphyrins: synthesis, structure and their properties. ResearchGate. Retrieved from [Link]

  • (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Retrieved from [Link]

  • (n.d.). Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central. Retrieved from [Link]

  • (n.d.). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. MDPI. Retrieved from [Link]

  • (n.d.). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. MDPI. Retrieved from [Link]

  • (n.d.). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. NIH. Retrieved from [Link]

  • (n.d.). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. MDPI. Retrieved from [Link]

  • (n.d.). Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Koya University Eprints. Retrieved from [Link]

  • (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Retrieved from [Link]

  • (n.d.). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. Retrieved from [Link]

  • (n.d.). The Thermal Investigation, Thermokinetic Analysis and Antimicrobial Activity of Two New Energetic Materials Obtained from Nucleo. DergiPark. Retrieved from [Link]

  • (n.d.). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. NIH. Retrieved from [Link]

  • (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed. Retrieved from [Link]

  • (n.d.). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. PubMed. Retrieved from [Link]

Sources

Technical Monograph: Spectroscopic Characterization & Synthesis of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine

[1]

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine , a critical heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and antitubercular agents.[1]

The structural integrity of this compound relies on the successful coupling of the electron-deficient pyrazine ring with the electron-rich pyrrole moiety.[1] This guide details the Clauson-Kaas synthetic route and establishes a rigorous Spectroscopic Acceptance Criteria (SAC) based on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The focus is on differentiating the target molecule from its starting material (2-amino-5-bromopyrazine) and potential regioisomers.[1]

Synthetic Origin & Structural Logic[1]

To understand the impurity profile and expected spectroscopic signals, one must analyze the synthetic pathway.[1] The most robust method for generating N-substituted pyrroles on electron-deficient heteroaromatics is the Clauson-Kaas reaction .[1]

Reaction Pathway (Clauson-Kaas)[1][2]

The synthesis involves the condensation of 2-amino-5-bromopyrazine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst (typically acetic acid).[1] This method avoids the harsh conditions of transition-metal catalyzed couplings (e.g., Buchwald-Hartwig), reducing trace metal contamination.[1]

SynthesisPathwayStart2-Amino-5-bromopyrazine(Amine Source)InterIntermediate:Schiff Base FormationStart->InterAcOH, RefluxNu- AttackReagent2,5-Dimethoxytetrahydrofuran(Masked Dialdehyde)Reagent->InterProduct2-Bromo-5-(1H-pyrrol-1-yl)pyrazine(Target)Inter->ProductCyclization &AromatizationByprodByproducts:MeOH, H2OInter->ByprodElimination

Figure 1: The Clauson-Kaas synthetic pathway converting the primary amine to the pyrrole ring via a masked dialdehyde mechanism.[1]

Mass Spectrometry (MS) Profiling[1]

Mass spectrometry provides the primary confirmation of the halogenation pattern.[1] For this molecule, the presence of a single bromine atom creates a distinct isotopic signature that serves as a "fingerprint" for identity.[1]

Isotopic Signature (The "Twin Peaks")

Bromine exists naturally as two isotopes:


11
  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 222.97 (for

    
    Br)
    
  • Observed Ions (ESI+):

    • [M+H]+ (

      
      Br):  224.0
      
    • [M+H]+ (

      
      Br):  226.0[1]
      
    • Intensity Ratio: ~1:1 (Diagnostic for mono-bromination)[1]

Fragmentation Logic

In MS/MS (Tandem MS), the molecule typically fragments by cleaving the weakest bonds or losing stable neutral molecules.[1]

  • Loss of Br: A characteristic loss of 79/81 Da, leading to the pyrazinyl-pyrrole cation (

    
    ).[1]
    
  • Ring Cleavage: High-energy collision often cleaves the C-N bond connecting the pyrrole to the pyrazine.[1]

MS_FragmentationParentParent Ion [M+H]+m/z 224 / 226(1:1 Ratio)Frag1Fragment A[M - Br]+m/z ~145Parent->Frag1- HBr / Br radicalFrag2Fragment B[Pyrrole Ring Loss]m/z ~157/159Parent->Frag2C-N Bond Cleavage

Figure 2: Predicted fragmentation pathway for LC-MS/MS validation.

Nuclear Magnetic Resonance (NMR) Architecture

NMR is the definitive tool for confirming the regiochemistry (position of the pyrrole) and the oxidation state (aromatization of the pyrrole ring).[1]

H-NMR Assignment (400 MHz, DMSO- )

The spectrum is characterized by two distinct aromatic systems: the electron-deficient pyrazine and the electron-rich pyrrole.[1]

PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
H-3 Pyrazine8.85 - 8.95 Singlet (d)1H

Deshielded by adjacent Br and Ring N.
H-6 Pyrazine8.50 - 8.60 Singlet (d)1H

Ortho to Pyrrole; slightly shielded relative to H-3.[1]
H-2', 5' Pyrrole (

)
7.60 - 7.70 Triplet (m)2H

Significantly deshielded by the pyrazine ring (anomeric effect).[1]
H-3', 4' Pyrrole (

)
6.40 - 6.50 Triplet (m)2H

Typical aromatic pyrrole region.[1]

Critical Validation Check:

  • Disappearance of Amine: The broad singlet for

    
     (typically ~6.5-7.0 ppm in the starting material) must be absent .[1]
    
  • Symmetry: The pyrrole protons appear as two sets of equivalent protons (AA'BB' system) because the rotation around the C-N bond makes the 2'/5' and 3'/4' positions chemically equivalent on the NMR timescale.[1]

C-NMR Expectations
  • Pyrazine Carbons: Four distinct peaks.[1][2] The C-Br carbon is typically upfield (~130-135 ppm) due to the heavy atom effect.[1]

  • Pyrrole Carbons: Two signals (symmetry).[1]

    
    -carbons (~119 ppm) and 
    
    
    -carbons (~112 ppm).[1]

Infrared (IR) Spectroscopy[1][4][5]

IR is used primarily as a quick "Pass/Fail" check for functional group transformation.[1]

  • Absence of N-H: The starting material (2-amino-5-bromopyrazine) has distinct primary amine doublets at 3300-3400 cm

    
    .[1] The product has no N-H stretch .[1]
    
  • C=N Stretch: Strong bands at 1520-1580 cm

    
     characteristic of the pyrazine ring.[1]
    
  • C-H Stretch (Aromatic): Weak bands >3000 cm

    
    .[1]
    

Experimental Protocol: Quality Control Assay

To ensure the material meets the "Drug Development Professional" standard (Purity >98%), the following HPLC method is recommended.

HPLC-UV Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyrazine absorption max) and 280 nm.[1]

  • Flow Rate: 1.0 mL/min.[1]

Pass Criteria:

  • Single main peak >98% area integration.[1]

  • Retention time (RT) shift: The product is significantly less polar than the amine starting material, so the RT should increase (move to a higher % organic mobile phase).[1]

References

  • Clauson-Kaas Reaction Mechanism & Utility

    • Abid, O. R., et al. (2023).[1] "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein Journal of Organic Chemistry. Available at: [Link][1]

  • Pyrazine Synthesis & Bromination

    • Ma, Y., et al. (2021).[1] "Synthesis of 2-Amino-5-bromopyridine and its derivatives." Heterocyclic Letters. Available at: [Link] (Contextual reference for halogenated heteroaromatic synthesis).[1]

  • Mass Spectrometry of Heterocycles

    • Liu, W., et al. (2008).[1] "Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry." Life Science Journal.[1] Available at: [Link]

  • General Spectroscopic Data for 2-Bromo-5-substituted Pyrazines

    • PubChem Compound Summary for 2-Bromo-5-(substituted)pyrazine analogs.[1][2][3] National Library of Medicine (US).[1] Available at: [Link][1]

An In-Depth Technical Guide to the Potential Biological Activity of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of pyrrole and pyrazine moieties within a single molecular framework presents a compelling starting point for the exploration of novel biological activities. This technical guide delves into the untapped potential of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine, a compound of significant interest due to its structural analogy to known bioactive agents. While direct biological data for this specific molecule is nascent, this document provides a comprehensive roadmap for its investigation, underpinned by a strong scientific rationale derived from the well-documented activities of related pyrrolopyrazine, pyrazine, and pyrrole derivatives. We will explore plausible synthetic routes, propose key biological activities for investigation—namely anticancer and antimicrobial effects—and provide detailed, field-proven experimental protocols to empower researchers in their quest for novel therapeutic leads. This guide is structured to serve as a catalyst for research, offering both the foundational knowledge and the practical methodologies required to unlock the therapeutic potential of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine.

Introduction: The Scientific Rationale for Investigating 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds forming the bedrock of many successful drugs.[1] The structure of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine is intrinsically promising, integrating two key pharmacophores: the pyrazine ring and the pyrrole nucleus. Pyrazine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Similarly, the pyrrole ring is a privileged scaffold in numerous FDA-approved drugs and is associated with diverse pharmacological effects, including antibacterial and anticancer activities.[4]

The fusion of these two heterocycles into a pyrrolopyrazine system has given rise to potent kinase inhibitors.[5] Notably, the closely related 5H-pyrrolo[2,3-b]pyrazine scaffold is a key component of inhibitors targeting Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[6][7][8] The bromine atom at the 2-position of the pyrazine ring in the title compound serves as a versatile synthetic handle, allowing for further molecular elaboration through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, thus enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.[9][10]

This guide, therefore, puts forth a hypothesis-driven approach to systematically evaluate the biological potential of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine, with a primary focus on its anticancer and antimicrobial activities.

Synthesis of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine

The synthesis of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine can be approached through several established synthetic methodologies. A plausible and efficient route would involve a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[2][11] This approach offers a direct and versatile method for the formation of the C-N bond between the pyrazine and pyrrole rings.

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve optimal yields.

Materials:

  • 2,5-Dibromopyrazine

  • Pyrrole

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2,5-dibromopyrazine (1.0 eq), pyrrole (1.1 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene) and the base (e.g., NaOtBu, 1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram of the Proposed Synthetic Workflow:

G reagents 2,5-Dibromopyrazine + Pyrrole Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reaction_vessel Reaction under Inert Atmosphere (80-110 °C) reagents->reaction_vessel monitoring Reaction Monitoring (TLC, LC-MS) reaction_vessel->monitoring workup Aqueous Work-up (Extraction with Ethyl Acetate) monitoring->workup purification Column Chromatography workup->purification product 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine purification->product characterization Structural Characterization (NMR, HRMS) product->characterization

Caption: Proposed workflow for the synthesis of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine.

Potential Anticancer Activity

The structural similarity of the pyrrolopyrazine core to known kinase inhibitors provides a strong rationale for investigating the anticancer potential of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine.[12] Many pyrazine-based compounds have demonstrated efficacy against various cancer cell lines by targeting enzymes and receptors crucial for tumor growth.[12]

Hypothesized Mechanism of Action: Kinase Inhibition

We hypothesize that 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine may act as a kinase inhibitor. The pyrrolo[2,3-b]pyrazine scaffold has been successfully employed in the development of potent FGFR inhibitors.[6][8] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The pyrrole ring and the bromo-substituent can be further modified to enhance potency and selectivity.

Diagram of a Hypothesized Kinase Inhibition Pathway:

G cluster_0 Kinase Signaling Cascade Receptor Receptor Tyrosine Kinase (e.g., FGFR) Kinase Downstream Kinase (e.g., MEK) Receptor->Kinase Phosphorylation Effector Effector Protein (e.g., ERK) Kinase->Effector Phosphorylation Proliferation Cell Proliferation & Survival Effector->Proliferation Compound 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine Compound->Receptor Inhibition G cluster_0 Bacterial DNA Replication relaxed_dna Relaxed DNA gyrase DNA Gyrase relaxed_dna->gyrase supercoiled_dna Supercoiled DNA gyrase->supercoiled_dna ATP-dependent supercoiling replication DNA Replication supercoiled_dna->replication compound 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine compound->gyrase Inhibition

Caption: Proposed inhibition of bacterial DNA gyrase.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. [13][14][15][16] Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine

  • Ciprofloxacin (positive control)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and then prepare serial two-fold dilutions in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Hypothetical MIC Results

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2-Bromo-5-(1H-pyrrol-1-yl)pyrazine 816
Ciprofloxacin (Control) 0.50.25
Follow-up Assay: DNA Gyrase Supercoiling Inhibition Assay

To confirm the hypothesized mechanism of action, a DNA gyrase supercoiling assay can be performed. [17][18] Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA (substrate)

  • ATP

  • Assay buffer

  • 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine

  • Ciprofloxacin (positive control)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Step-by-Step Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, ATP, and varying concentrations of the test compound.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Agarose Gel Electrophoresis: Analyze the reaction products by running them on an agarose gel.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of supercoiling will result in a decrease of the supercoiled DNA band and an increase in the relaxed DNA band.

Conclusion and Future Directions

2-Bromo-5-(1H-pyrrol-1-yl)pyrazine represents a promising, yet underexplored, chemical entity with significant potential for biological activity. This guide has outlined a clear and scientifically-grounded strategy for the investigation of its anticancer and antimicrobial properties. The proposed synthetic route and detailed experimental protocols provide a practical framework for researchers to initiate a comprehensive evaluation of this compound.

Positive results from the initial in vitro screening should be followed by more in-depth mechanistic studies, such as apoptosis assays for anticancer activity or further enzymatic assays for antimicrobial action. The bromine atom on the pyrazine ring offers a valuable opportunity for the synthesis of a focused library of analogues to establish a robust structure-activity relationship, which is crucial for lead optimization. Ultimately, the systematic investigation proposed herein could lead to the discovery of a novel therapeutic agent with a significant impact on human health.

References

  • CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google P
  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • American Elements. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. (URL: [Link])

  • Mishra, R., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence.
  • Sun, F., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.
  • Sun, F., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Wang, Y., et al. (2020). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold.
  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
  • Journal of Medicinal Chemistry.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL not available)
  • Raposo, M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. (URL: [Link])

  • Cerna, I., & Bej, A. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3325-3343.
  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). (URL: [Link])

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2025).
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2025).
  • El-Sayed, N. F., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Maxwell, A. (1997). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed.
  • Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. (2023). ACS Medicinal Chemistry Letters.
  • de-Souza-Silva, C. M., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE.
  • exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (2025).
  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (URL not available)
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (URL not available)
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (URL not available)
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (URL not available)
  • Redalyc.
  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Neg
  • Al-Suwaidan, I. A., et al. (2017). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Synthesis and antimicrobial activity of pyrazine carboxamide deriv
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2022). MDPI.
  • BMG LABTECH. (2020). Kinase assays.
  • ProFoldin. E. coli DNA Gyrase DNA Supercoiling Assay Kits. (URL: [Link])

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (URL not available)
  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (URL not available)
  • ChemInform Abstract: Preparation and Reactions of 5,6Bis(bromomethyl)pyrazine-2,3- dicarbonitrile with S, N, and O Nucleophiles. Synthesis of Octa( propoxymethyl) Azaphthalocyaninato Magnesium. (2025).

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2-Bromo-5-(1H-pyrrol-1-yl)pyrazine: A Versatile Heterocyclic Building Block for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrrolopyrazine Core

The fusion of pyrrole and pyrazine rings creates the pyrrolopyrazine scaffold, a privileged heterocyclic motif in medicinal chemistry. This structural framework is a cornerstone in the design of numerous biologically active molecules, particularly in the realm of kinase inhibitors. Kinases, being pivotal regulators of cellular signaling pathways, are frequently implicated in the pathogenesis of cancer and inflammatory diseases. The pyrrolopyrazine core serves as an effective hinge-binding moiety, anchoring small molecules within the ATP-binding site of various kinases. Consequently, building blocks that provide a facile entry to this scaffold are of immense strategic value in drug discovery programs.

2-Bromo-5-(1H-pyrrol-1-yl)pyrazine (CAS: 1027512-24-8) has emerged as a particularly valuable building block. It combines the N-linked pyrrole, a common feature in bioactive natural products and pharmaceuticals, with a pyrazine ring bearing a bromine atom. This bromine atom acts as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic elaboration of the core structure and the exploration of the surrounding chemical space. This guide provides a comprehensive overview of the synthesis, properties, and synthetic utility of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine, offering field-proven insights and detailed protocols for its application in organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a building block is paramount for its effective use in synthesis, including reaction monitoring and product characterization.

PropertyValue
CAS Number 1027512-24-8
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol
Appearance (Expected) Off-white to yellow solid
Purity Typically >95%

While detailed experimental spectroscopic data is not widely published, the expected NMR and mass spectrometry characteristics can be predicted based on its structure:

  • ¹H NMR: The spectrum is expected to show distinct signals for the pyrazine and pyrrole protons. The pyrazine protons will appear as two singlets or doublets in the downfield aromatic region. The pyrrole protons will present as two multiplets, corresponding to the α- and β-protons.

  • ¹³C NMR: The spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity and isotope pattern.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine: A Proposed Protocol

cluster_conditions Reaction Conditions reagents 2,5-Dibromopyrazine + Pyrrole product 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine reagents->product Heat catalyst CuI, L-proline (or other ligand) base K₂CO₃ or Cs₂CO₃ solvent DMSO or DMF

Figure 1: Proposed synthetic route for 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine.
Detailed Experimental Protocol (Proposed)

Rationale: This protocol is based on the well-established Ullmann condensation, a copper-catalyzed N-arylation reaction. L-proline is often used as a ligand to stabilize the copper catalyst and facilitate the reaction at lower temperatures. The choice of a high-boiling polar aprotic solvent like DMSO or DMF is crucial for dissolving the reagents and achieving the necessary reaction temperature. Potassium carbonate is a common and effective base for this transformation.

  • Reagent Preparation: To an oven-dried Schlenk flask, add 2,5-dibromopyrazine (1.0 eq), pyrrole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous DMSO or DMF via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine.

Reactivity and Application in Cross-Coupling Reactions

The synthetic utility of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine lies in the reactivity of its C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 2-position of the pyrazine ring, a key vector for modulating the biological activity and pharmacokinetic properties of drug candidates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromopyrazine core and various aryl or heteroaryl boronic acids or esters. This reaction is fundamental for constructing biaryl scaffolds commonly found in kinase inhibitors.

cluster_conditions Suzuki-Miyaura Conditions start 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine + R-B(OH)₂ product 2-Aryl-5-(1H-pyrrol-1-yl)pyrazine start->product Heat catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ base Na₂CO₃ or K₂CO₃ solvent DME/H₂O or Toluene/H₂O

Figure 2: General scheme for Suzuki-Miyaura coupling.

Causality: The choice of a palladium catalyst with phosphine ligands, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is standard for Suzuki couplings as these ligands stabilize the Pd(0) active species and facilitate the catalytic cycle.[1] An aqueous base is required to activate the boronic acid for transmetalation to the palladium center. The biphasic solvent system (e.g., DME/water) ensures that both the organic-soluble aryl halide and the water-soluble base can participate effectively in the reaction.

  • Reaction Setup: In a microwave vial or Schlenk tube, combine 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Addition of Base and Solvent: Add an aqueous solution of sodium carbonate (2 M, 2.0 eq) and a solvent such as 1,2-dimethoxyethane (DME) or toluene.

  • Reaction: Degas the mixture by bubbling with an inert gas for 10-15 minutes. Heat the reaction to 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography or recrystallization.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of C-N bonds by coupling the bromopyrazine with a wide range of primary and secondary amines. This is particularly useful for introducing solubilizing groups or moieties that can form key hydrogen bond interactions with the target protein.

cluster_conditions Buchwald-Hartwig Conditions start 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine + R¹R²NH product 2-(R¹R²N)-5-(1H-pyrrol-1-yl)pyrazine start->product Heat catalyst Pd₂(dba)₃ or Pd(OAc)₂ ligand XPhos, SPhos, or BINAP base NaOtBu or Cs₂CO₃ solvent Toluene or Dioxane

Figure 3: General scheme for Buchwald-Hartwig amination.

Expertise-Driven Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand.[2] Bulky, electron-rich phosphine ligands like XPhos or SPhos are often employed as they promote the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle. A strong, non-nucleophilic base such as sodium tert-butoxide is used to deprotonate the amine, facilitating its coordination to the palladium center. The reaction is conducted under strictly anhydrous and inert conditions to prevent catalyst deactivation.

  • Inert Atmosphere: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reagent Addition: Add 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine (1.0 eq) and the desired amine (1.2 eq).

  • Solvent and Reaction: Add anhydrous toluene or dioxane via syringe. Heat the mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Quenching and Extraction: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry, and concentrate. Purify the product by column chromatography.

Application in Drug Discovery: A Workflow Perspective

2-Bromo-5-(1H-pyrrol-1-yl)pyrazine is an ideal starting point for a lead optimization campaign in a drug discovery setting. The following workflow illustrates its central role in generating a library of analogues for structure-activity relationship (SAR) studies.

cluster_reactions Parallel Synthesis cluster_screening Screening Cascade start 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Amines) start->buchwald heck Heck Reaction (Alkenes) start->heck library Library of Pyrrolopyrazine Analogs suzuki->library buchwald->library heck->library biochemical Biochemical Assays (e.g., Kinase Inhibition) library->biochemical cellular Cellular Assays (e.g., Anti-proliferative) biochemical->cellular sar Structure-Activity Relationship (SAR) Analysis cellular->sar lead_opt Lead Optimization sar->lead_opt

Figure 4: Drug discovery workflow utilizing 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine.

This workflow highlights the efficiency of using a versatile building block like 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine. By employing a parallel synthesis approach with various cross-coupling reactions, a diverse library of compounds can be rapidly generated. Subsequent screening in biochemical and cellular assays allows for the elucidation of SAR, guiding further iterations of molecular design and ultimately leading to the identification of optimized drug candidates. The pyrrolopyrazine scaffold has been successfully utilized in the development of inhibitors for targets such as Fibroblast Growth Factor Receptors (FGFRs).[3]

Conclusion

2-Bromo-5-(1H-pyrrol-1-yl)pyrazine is a high-value building block for organic synthesis, offering a strategic entry point to the medicinally important pyrrolopyrazine scaffold. Its amenability to a wide range of palladium-catalyzed cross-coupling reactions allows for extensive structural diversification, making it an invaluable tool for drug discovery and development professionals. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile molecule in their pursuit of novel bioactive compounds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 162679043, 2-Bromo-5-ethyl-5H-pyrrolo[2,3-b]pyrazine. Available at: [Link]

  • Elamin, M. M., et al. (2021). Bioactive pyrrole-pyrazine derivative from a novel Bacillus species and review of the literature. Journal of Advances in Microbiology, 15(8), 138-151.
  • Google Patents. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
  • Liu, L., et al. (2014). Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Journal of Chemical Research, 38(3), 180-182.
  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(11), 1965-1990.
  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1).
  • Sajjadifar, S., et al. (2011). An efficient facile and one-pot synthesis of 2-arylsubstituted benzimidazole derivatives using 1-methyl-3-(2-oxyethyl)-1H-imidazol-3-ium-borate sulfonic acid as a new and reusable catalyst. Journal of the Brazilian Chemical Society, 22, 1366-1372.
  • Wang, H., et al. (2021). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 12(35), 11765-11771.
  • Zhang, W., et al. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(1), 93.
  • D'Auria, M., & Racioppi, R. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 17629-17643.
  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Anderson, K. W., et al. (2006). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 71(12), 4305–4313.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84676531, 2-bromo-5-(difluoromethyl)Pyrazine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2771618, 2-Bromo-5-hydroxyprazine. Available at: [Link]

  • Amerigo Scientific. 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine. Available at: [Link]

  • AA Blocks. A Zinc Catalyzed C(sp3)@C(sp2) Suzuki–Miyaura Cross-Coupling Reaction Mediated by Aryl-Zincates. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80123, 2-(1H-pyrrol-1-yl)aniline. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination. Available at: [Link]

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Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine (CAS: 1027512-24-8).[1] This substrate presents a unique "push-pull" electronic environment—combining an electron-rich pyrrole with an electron-deficient pyrazine—requiring specific catalytic considerations to maximize yield and minimize catalyst poisoning.[1]

Executive Summary

The coupling of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine represents a critical transformation in the synthesis of kinase inhibitors and bioactive heteroaryl systems.[1] While the C2-bromide is activated for oxidative addition, the reaction is frequently complicated by two factors:

  • Catalyst Poisoning: The pyrazine nitrogens (N1/N4) are competent ligands for Pd(II), leading to the formation of off-cycle resting states.

  • Electronic Deactivation: The electron-donating nature of the 5-(pyrrol-1-yl) substituent (via resonance) increases electron density on the pyrazine ring compared to unsubstituted 2-bromopyrazine, potentially slowing oxidative addition relative to highly deficient heterocycles.[1]

This guide details two validated protocols: Method A (Standard Robust) for general screening and Method B (High-Turnover) for sterically demanding or electronically deactivated boronic acids.[1]

Substrate Analysis & Mechanistic Insight

Electronic Structure

The substrate features a pyrazine core substituted at C2 with a bromine and at C5 with a pyrrole ring attached via the nitrogen atom.

  • The "Pull": The pyrazine ring is naturally electron-deficient, facilitating the initial oxidative addition of Pd(0) into the C-Br bond.

  • The "Push": The lone pair on the pyrrole nitrogen donates electron density into the pyrazine ring system. This resonance effect slightly deactivates the C-Br bond compared to 2-bromo-5-nitropyrazine but stabilizes the oxidative addition intermediate against reductive dehalogenation.[1]

Catalyst Poisoning Mechanism

A common failure mode in pyrazine couplings is the coordination of the pyrazine nitrogen to the electrophilic Pd(II) center after oxidative addition. This creates a stable, unreactive complex (Pd-N coordination) that removes the catalyst from the active cycle.

  • Solution: Use ligands with large bite angles (e.g., dppf) or significant steric bulk (e.g., XPhos, SPhos) to sterically preclude the approach of the pyrazine nitrogen to the metal center.

Visualization: Catalytic Cycle & Inhibition

Suzuki_Mechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate (R-Br) Poison OFF-CYCLE TRAP (Pd-N Coordination) OxAdd->Poison Pyrazine N Coordination TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The standard catalytic cycle (Blue/Green) vs. the off-cycle catalyst poisoning pathway (Red) common in pyrazine chemistry.

Experimental Protocols

Materials Preparation
  • Substrate: 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine (Ensure purity >97% by HPLC; bromide hydrolysis products are common impurities).

  • Boronic Acid: 1.2 – 1.5 equivalents relative to the bromide.

  • Solvents: All solvents must be degassed (sparged with Nitrogen/Argon for 15 mins) prior to use.[1]

Method A: The "Workhorse" Protocol (Pd(dppf)Cl2)

Best for: Initial screening, simple aryl boronic acids, scale-up. Rationale: The bidentate dppf ligand has a large bite angle, stabilizing the Pd(II) intermediate and resisting displacement by the pyrazine nitrogen.

Step-by-Step Procedure:

  • Charge Vessel: To a reaction vial equipped with a stir bar, add:

    • 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine (1.0 equiv, 100 mg scale)[1]

    • Aryl Boronic Acid (1.2 equiv)[1]

    • Pd(dppf)Cl2·CH2Cl2 (3 - 5 mol%)[1]

    • K2CO3 (2.0 equiv)[1][2]

  • Solvent Addition: Add 1,4-Dioxane / Water (4:1 ratio) to reach a concentration of 0.1 M (relative to the bromide).

  • Degas: Seal the vial and purge with inert gas (N2 or Ar) for 5 minutes.

  • Reaction: Heat the block to 90°C for 4–12 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H ~224/226) and appearance of the product.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography (Hex/EtOAc gradient).

Method B: The "High-Performance" Protocol (XPhos Pd G3)

Best for: Sterically hindered partners, heteroaryl-heteroaryl couplings, or if Method A stalls. Rationale: Buchwald G3 precatalysts activate rapidly.[1] XPhos provides immense steric bulk, virtually eliminating pyrazine N-coordination and accelerating reductive elimination.[1]

Step-by-Step Procedure:

  • Charge Vessel: Add to the vial:

    • 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine (1.0 equiv)[1]

    • Boronic Acid/Pinacol Ester (1.3 equiv)[1]

    • XPhos Pd G3 (2 - 4 mol%)[1]

    • K3PO4 (2.5 equiv)[1]

  • Solvent Addition: Add Toluene / Water (10:1 ratio) or THF / Water (10:1) [0.1 M].[1]

  • Degas: Purge with Argon.

  • Reaction: Heat to 80°C . (Note: This catalyst is active enough that some couplings may proceed at 40–60°C; start lower if thermal degradation is a concern).[1]

  • Workup: Standard aqueous extraction. Note that XPhos byproducts are lipophilic; ensure thorough silica gel purification.[1]

Data Summary & Optimization Guide

Comparison of Conditions
ParameterMethod A (Robust)Method B (Advanced)
Catalyst Pd(dppf)Cl2·DCMXPhos Pd G3
Ligand Type Bidentate (Chelating)Monodentate (Bulky Biaryl)
Base K2CO3 (Weak/Medium)K3PO4 (Stronger)
Solvent System Dioxane/H2O (Polar)Toluene/H2O (Non-polar/Biphasic)
Primary Risk Slow conversion with hindered acidsHigher cost; Catalyst removal
Success Rate ~75% of standard substrates>90% of difficult substrates
Optimization Decision Tree

Optimization_Workflow Start Start: 2-Bromo-5-(pyrrol-1-yl)pyrazine ScreenA Run Method A (Pd(dppf)Cl2 / K2CO3) Start->ScreenA Check LC-MS Check (4 Hours) ScreenA->Check Success >90% Conv. Proceed to Isolation Check->Success Clean Product Fail1 Low Conversion (<20%) Check->Fail1 Stalled Fail2 Dehalogenation (Product M-Br) Check->Fail2 Side Products Soln1 Switch to Method B (XPhos Pd G3) Fail1->Soln1 Soln2 Lower Temp (60°C) Switch to Pd(PPh3)4 Fail2->Soln2

Figure 2: Decision tree for troubleshooting reaction outcomes.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Li, H., et al. (2011). Catalyst Poisoning in the Suzuki-Miyaura Coupling of 2-Pyridyl Derivatives. Journal of the American Chemical Society, 133(39), 15362–15365. (Mechanistic insight on N-heterocycle poisoning). Link[1]

  • PubChem Compound Summary. (2023). 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine (CAS 1027512-24-8).[1][3] National Center for Biotechnology Information.[1] Link[1]

  • Bruno, N. C., et al. (2013). Buchwald Precatalysts: Efficient Sources of Pd for Cross-Coupling. Chemical Science, 4, 916-920.[1] Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

2-Bromo-5-(1H-pyrrol-1-yl)pyrazine (CAS: 1027512-24-8) is a bifunctional heteroaromatic scaffold increasingly utilized in kinase inhibitor discovery (e.g., JAK, BTK inhibitors). Its utility stems from its unique electronic "push-pull" architecture:

  • The Pyrazine Core (Electron-Deficient): Highly reactive toward oxidative addition with Pd(0), facilitating rapid coupling at the C2-position.

  • The Pyrrole Substituent (Electron-Rich): Attached via the N1-position, it acts as a lipophilic solubility enhancer and an electronic donor, modulating the electrophilicity of the pyrazine ring without deactivating the C2-Br bond.

This guide details optimized protocols for Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings. These methods are designed to suppress common side reactions such as hydrodehalogenation and pyrrole oligomerization.

Reaction Decision Matrix

The following decision tree outlines the optimal catalytic systems based on the desired target moiety.

ReactionMatrix Start Target Moiety? Aryl Aryl/Heteroaryl (Suzuki-Miyaura) Start->Aryl C-C Bond Amine Amine/Amide (Buchwald-Hartwig) Start->Amine C-N Bond Alkyne Alkyne (Sonogashira) Start->Alkyne C-C (sp) Bond SuzukiCond Cat: Pd(dppf)Cl2 Base: K3PO4 Solvent: Dioxane/H2O Aryl->SuzukiCond BuchwaldCond Cat: Pd2(dba)3 + Xantphos Base: Cs2CO3 Solvent: Toluene Amine->BuchwaldCond SonoCond Cat: Pd(PPh3)2Cl2 + CuI Base: Et3N Solvent: THF Alkyne->SonoCond

Figure 1: Strategic selection of catalytic systems based on target functionalization.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Introduction of aryl or heteroaryl groups at the C2 position. Rationale: Pyrazines are electron-deficient, making the C-Br bond highly activated. However, heteroaryl boronic acids can be prone to protodeboronation. We utilize Pd(dppf)Cl2 , a bidentate ligand catalyst that resists de-ligation and promotes reductive elimination in sterically crowded systems. Potassium phosphate (K3PO4) is selected over carbonates to buffer the pH and protect the pyrrole ring.

Materials
  • Substrate: 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2·CH2Cl2) (0.05 equiv / 5 mol%)

  • Base: K3PO4 (tribasic, 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 mmol, 224 mg), boronic acid (1.2 mmol), and K3PO4 (3.0 mmol, 636 mg).

  • Inertion: Cap the vial and purge with Nitrogen (or Argon) for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, 41 mg) quickly under a positive stream of nitrogen.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C for 4–16 hours. Monitor by LC-MS.

    • Checkpoint: The reaction is complete when the starting bromide (m/z ~224/226) is consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

    • Note: Pyrazine derivatives can streak on silica. Add 1% Et3N to the eluent if necessary.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination of the pyrazine core. Rationale: The electron-rich pyrrole at C5 pushes electron density into the ring, potentially making nucleophilic attack slightly harder than in bare pyrazines. Therefore, a robust ligand like Xantphos (large bite angle) is required to facilitate the reductive elimination of the amine. Cesium Carbonate is used as a mild base to avoid pyrrole decomposition.

Materials
  • Substrate: 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst Source: Pd2(dba)3 (2.5 mol%)

  • Ligand: Xantphos (5 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Toluene (anhydrous) or 1,4-Dioxane

Step-by-Step Procedure
  • Pre-complexation: In a vial, mix Pd2(dba)3 (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol) in 1 mL of toluene. Stir at RT for 5 mins until the solution turns orange/red (active catalyst formation).

  • Substrate Loading: To a separate reaction vessel, add the pyrazine substrate (1.0 mmol), amine (1.2 mmol), and Cs2CO3 (2.0 mmol, 652 mg).

  • Combination: Transfer the pre-formed catalyst solution to the reaction vessel. Rinse with remaining solvent (total solvent volume ~5 mL).

  • Reaction: Seal and heat to 100 °C for 12 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via preparative HPLC or column chromatography.

Protocol C: Sonogashira Coupling (Alkynylation)

Objective: Installation of rigid alkyne linkers. Rationale: This protocol uses a copper co-catalyst. The high reactivity of the pyrazine bromide allows this to proceed under relatively mild conditions.

Materials
  • Substrate: 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base/Solvent: Triethylamine (Et3N) / THF (1:1 mixture) or DMF/Et3N.

Step-by-Step Procedure
  • Setup: Charge flask with substrate (1.0 mmol), Pd(PPh3)2Cl2 (35 mg), and CuI (10 mg).

  • Inertion: Evacuate and backfill with N2 (3 cycles). Oxygen exclusion is critical to prevent homocoupling of the alkyne (Glaser coupling).

  • Reagent Addition: Add degassed THF (3 mL), Et3N (3 mL), and the terminal alkyne (1.2 mmol).

  • Reaction: Stir at 60 °C for 6 hours. (Many substrates may react at RT; heating ensures completion).

  • Workup: Dilute with Et2O, wash with saturated NH4Cl (to remove Cu), then brine.

  • Purification: Flash chromatography.

Mechanistic Insight & Troubleshooting

The Catalytic Cycle (Simplified for Pyrazine)

The following diagram illustrates the generic catalytic cycle, highlighting the critical Oxidative Addition step which is accelerated by the electron-deficient pyrazine ring.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Fast on Pyrazine) Pd0->OxAdd + Substrate PdII L2Pd(Ar)Br OxAdd->PdII TransMet Transmetallation (Rate Limiting) PdII->TransMet + Boronic Acid/Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the rapid oxidative addition typical of pyrazine halides.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Hydrodehalogenation (Ar-Br

Ar-H)
Reaction temperature too high or solvent "wet" with hydride sources (e.g., alcohols).Switch solvent to anhydrous Toluene or Dioxane. Lower temperature by 10°C.
Low Conversion Catalyst poisoning by the pyrrole or pyrazine nitrogens.Increase catalyst loading to 10 mol%. Switch to XPhos Pd G2 precatalyst.
Protodeboronation (Ar-B(OH)2

Ar-H)
Boronic acid instability in aqueous base.Use K3PO4 instead of Carbonates. Use Boronic Esters (Pinacol) instead of acids.
Black Precipitate "Palladium Black" formation (catalyst decomposition).Ensure rigorous O2 exclusion. Add additional ligand (e.g., excess PPh3 or ligand of choice).

References

  • General Pyrazine Coupling

    • Suzuki-Miyaura Coupling of Electron-Deficient Heterocycles.[2]J. Org. Chem.2004 , 69, 4330.[3] Link

    • Palladium-Catalyzed Cross-Coupling Reactions of Pyrazines.[1][4][5][6]Tetrahedron2002 , 58, 9633.

  • Substrate Specifics

    • 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine (CAS 1027512-24-8).[7] PubChem Compound Summary. Link

  • Methodology Foundations

    • Buchwald-Hartwig Amination Guide. Sigma-Aldrich Application Note. Link

    • Practical Guide to Sonogashira Coupling.Chem. Rev.2007 , 107, 874. Link

Sources

Technical Application Note: Strategic Synthesis of Pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine (referred to herein as Intermediate A ) as a linchpin scaffold for the synthesis of ATP-competitive kinase inhibitors.

Unlike rigid fused systems (e.g., pyrrolopyrazines), this linked bi-heteroaryl scaffold offers rotational freedom, allowing the pyrrole moiety to adapt to the hydrophobic back-pocket (Gatekeeper region) while the pyrazine core anchors the molecule within the hinge region.

Focus Scaffold: 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine (CAS: 1027512-24-8)

Introduction & Pharmacophore Rationale

The pyrazine ring is a privileged scaffold in kinase drug discovery, present in approved inhibitors like Bortezomib (proteasome) and late-stage candidates for ERK and JAK pathways.

Intermediate A presents two distinct vectors for chemical elaboration:

  • The Electrophilic Handle (C-2 Bromine): A highly reactive site for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to install the "Hinge Binder" motif.

  • The Nucleophilic Region (Pyrrole Ring): An electron-rich moiety susceptible to Regioselective Electrophilic Aromatic Substitution (SEAr) or C-H activation, ideal for tuning solubility and targeting the solvent-front or hydrophobic pockets.

Mechanism of Action (Hypothetical Binding Mode)
  • Pyrazine N1/N4: Accepts hydrogen bonds from the hinge region (e.g., Met residue).

  • Pyrrole Ring: Occupies the hydrophobic pocket (Selectivity Filter).

  • C-2 Substituent: Extends into the ATP-binding cleft to interact with the Ribose binding site or the DFG motif.

Synthetic Workflow & Retrosynthesis

The synthesis of inhibitors from Intermediate A generally follows a "Core-First" approach. The following Graphviz diagram outlines the divergent synthetic pathways available from this scaffold.

G Start 2,5-Dibromopyrazine InterA Intermediate A (2-Bromo-5-(pyrrol-1-yl)pyrazine) Start->InterA S_NAr (NaH, Pyrrole) Route1 Suzuki Coupling (Hinge Binder Install) InterA->Route1 Pd(dppf)Cl2, Ar-B(OH)2 Route2 Buchwald Amination (Solubility Tail) InterA->Route2 Pd2(dba)3, Amines Route3 Pyrrole C-H Activation (Halogenation/Formylation) InterA->Route3 NBS or POCl3 Final Target Kinase Inhibitor (e.g., ERK/JAK Analog) Route1->Final Deprotection / Salt Formation Route3->Route1 Convergent Route

Figure 1: Divergent synthetic pathways from the pyrazine-pyrrole core. The primary route (Green) focuses on installing the hinge-binding motif via Suzuki coupling.

Detailed Protocols

Protocol A: Preparation of the Core (Intermediate A)

Note: While the topic focuses on synthesis "from" this intermediate, ensuring high-quality starting material is critical. Commercial sources often contain mono-bromo impurities.

Reaction: Nucleophilic Aromatic Substitution (SNAr) Reagents: 2,5-Dibromopyrazine, Pyrrole, Sodium Hydride (NaH), DMF.

  • Activation: Charge a dry 3-neck flask with NaH (1.2 equiv, 60% dispersion) and anhydrous DMF under N2. Cool to 0°C.

  • Deprotection: Add Pyrrole (1.1 equiv) dropwise. Stir for 30 min until H2 evolution ceases (formation of Sodium Pyrrolide).

  • Coupling: Add a solution of 2,5-Dibromopyrazine (1.0 equiv) in DMF dropwise. The electron-deficient pyrazine ring facilitates displacement of one bromine atom.

  • Workup: Stir at RT for 4 hours. Quench with ice water. The product 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine precipitates as a solid. Filter, wash with water, and recrystallize from EtOH.

    • Yield Target: >85%[1][2][3][4]

    • QC Check:1H NMR (DMSO-d6) must show pyrazine singlets at ~8.5 and ~8.7 ppm.

Protocol B: Suzuki-Miyaura Coupling (Hinge Binder Installation)

This is the critical step to convert the scaffold into a bioactive inhibitor. The bromine at C-2 is replaced by an aryl/heteroaryl group (e.g., Pyridine, Pyrazole).

Scope: Synthesis of 5-(1H-pyrrol-1-yl)-2-(pyridin-4-yl)pyrazine (Model Inhibitor).

Materials:

  • Substrate: Intermediate A (1.0 equiv)

  • Boronate: Pyridine-4-boronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)

  • Base: K2CO3 (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inertion: In a microwave vial or pressure tube, combine Intermediate A, Boronate ester, and Pd catalyst.

  • Solvation: Add 1,4-Dioxane and the aqueous K2CO3 solution. Sparge with Argon for 5 minutes to remove dissolved O2 (Critical to prevent homocoupling or oxidation of the pyrrole).

  • Reaction: Seal and heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave).

  • Monitoring: Monitor by LC-MS (ESI+). Look for consumption of SM (m/z ~224/226) and formation of Product (m/z ~223).

  • Purification:

    • Dilute with EtOAc, wash with brine.

    • Pass through a pad of Celite to remove Pd black.

    • Purify via Flash Column Chromatography (Silica, 0–50% EtOAc in Hexanes). Pyrazines are moderately polar; the product will likely elute at ~30% EtOAc.

Optimization Table: Catalyst Screening for Sterically Hindered Boronates

Catalyst System Base/Solvent Temp/Time Yield Notes
Pd(dppf)Cl2 K2CO3 / Dioxane 90°C / 4h 88% Robust, standard for heteroaryl couplings.
Pd(PPh3)4 Na2CO3 / Toluene 100°C / 12h 65% Slower conversion; PPh3 oxide difficult to remove.

| XPhos Pd G2 | K3PO4 / THF | 60°C / 2h | 92% | Best for sterically hindered or electron-poor boronates. |

Protocol C: Regioselective Halogenation of the Pyrrole

To modulate potency or metabolic stability, the pyrrole ring can be halogenated. The 2-position of the pyrrole (adjacent to the nitrogen) is most reactive, but steric hindrance from the pyrazine often directs substitution to the 3-position (beta) or 5-position (alpha) depending on conditions.

Target: Chlorination at Pyrrole C-2/C-5. Reagent: N-Chlorosuccinimide (NCS).

  • Dissolve the Suzuki product (from Protocol B) in THF/DMF (1:1).

  • Cool to -78°C (to favor kinetic control) or 0°C.

  • Add NCS (1.05 equiv) dropwise.

  • Allow to warm to RT slowly.

  • Insight: Electrophilic substitution will occur preferentially on the electron-rich pyrrole ring rather than the electron-deficient pyrazine or pyridine rings.

Quality Control & Validation

Analytical Parameters
  • HPLC Method: C18 Column (Agilent Zorbax Eclipse), Mobile Phase A: Water + 0.1% Formic Acid, B: MeCN + 0.1% Formic Acid. Gradient 5% -> 95% B over 8 min.

  • NMR Signature:

    • Pyrazine Protons: Two singlets in the aromatic region (shifted downfield due to N-heteroatoms).

    • Pyrrole Protons: Distinct multiplets at ~6.3 ppm (beta-H) and ~7.5 ppm (alpha-H).

    • Coupling Verification: Disappearance of the Br-isotope pattern (1:1 ratio) in Mass Spec.

Troubleshooting Guide
  • Issue: Protodeboronation of the boronic acid (low yield in Protocol B).

    • Solution: Switch to the corresponding Boronic Ester (Pinacol) or use anhydrous conditions with CsF base.

  • Issue: Polymerization of the Pyrrole ring (black tar formation).

    • Solution: Exclude light and oxygen. Ensure the reaction mixture is not acidic (Pyrroles are acid-sensitive).

References

  • Vertex Pharmaceuticals. (2008). Pyrrole compounds as inhibitors of ERK protein kinase. US Patent 7,354,939.[5] Link

  • BldPharm. (2024).[3][6] 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine Product Data. Link

  • MDPI Molecules. (2012). Synthesis and Kinase Inhibitory Activity of Pyrazine Derivatives. Link

  • GuideChem. (2024). Synthesis of 2,5-Dibromopyrazine derivatives. Link

Sources

Application Notes and Protocols: A Guide to Sonogashira Coupling with Bromopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the powerful tools available, the Sonogashira cross-coupling reaction stands out for its efficiency in forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][2][3] This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][3][4][5]

This guide provides a detailed experimental procedure for the Sonogashira coupling of bromopyrazines, a class of heteroaromatic compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol, and provide insights into optimization and troubleshooting, ensuring a robust and reproducible methodology.

The Sonogashira Reaction: A Mechanistic Overview

The Sonogashira reaction typically involves a dual catalytic system comprising a palladium complex and a copper(I) co-catalyst.[4][6][7] While the exact mechanism can be complex and is still a subject of some debate, a generally accepted catalytic cycle provides a framework for understanding the reaction's key transformations.[4][8]

The process can be conceptualized through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

  • Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The aryl halide (bromopyrazine) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II)-aryl intermediate.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium complex. This is often considered the rate-determining step.[4]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylpyrazine product and regenerate the active Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: In the presence of a base, the acidic proton of the alkyne is removed, forming a copper acetylide.[9] This copper acetylide is then ready to participate in the transmetalation step of the palladium cycle.

It is noteworthy that copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling (Glaser coupling) byproducts.[3][10][11] However, the classic palladium/copper system remains widely used and effective for many substrates.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)L₂-Br pd0->pd_aryl Oxidative Addition (Ar-Br) pd_alkynyl Ar-Pd(II)L₂(C≡CR) pd_aryl->pd_alkynyl Transmetalation (from Cu cycle) pd_alkynyl->pd0 Reductive Elimination product Product pd_alkynyl->product Ar-C≡CR cu_alkyne [Cu(C≡CR)] cu_alkyne->pd_aryl alkyne H-C≡CR alkyne->cu_alkyne + Cu(I) - H⁺ (Base) base Base start Bromopyrazine (Ar-Br) start->pd_aryl

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of 2-Bromopyrazine with Phenylacetylene

This protocol provides a general procedure that can be adapted for various bromopyrazines and terminal alkynes.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Bromopyrazine≥98%Commercially Available
Phenylacetylene≥98%Commercially AvailableShould be freshly distilled if stored for an extended period.
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)Catalyst GradeCommercially AvailableStore under inert atmosphere.
Copper(I) Iodide (CuI)≥98%Commercially AvailableShould be a light tan or off-white powder. Darker color indicates oxidation.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableShould be freshly distilled from CaH₂.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NaCl (Brine)Laboratory Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Schlenk flask or oven-dried round-bottom flask with septum
Magnetic stirrer and stir bar
Inert gas supply (Nitrogen or Argon)
Syringes and needles

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Organic solvents are flammable.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add dichlorobis(triphenylphosphine)palladium(II) (0.015 mmol, 1.5 mol%) and copper(I) iodide (0.015 mmol, 1.5 mol%).

    • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere. This is crucial to prevent the oxidation of the catalysts.[6]

  • Addition of Reagents:

    • Add 2-bromopyrazine (1.0 mmol, 1.0 equiv) to the flask.

    • Using a syringe, add anhydrous N,N-dimethylformamide (5 mL).

    • Stir the mixture at room temperature for 10 minutes to dissolve the solids.

    • Add triethylamine (2.0 mmol, 2.0 equiv) via syringe. The triethylamine acts as both a base and a solvent in some cases.[12]

    • Finally, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe. A slight excess of the alkyne is used to ensure complete consumption of the bromopyrazine.

  • Reaction Monitoring:

    • Heat the reaction mixture to 65 °C in a preheated oil bath and stir vigorously.[13]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The reaction is generally complete within 2-4 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by the consumption of the starting bromopyrazine), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL) to remove DMF and the amine salt.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used for elution.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the 2-(phenylethynyl)pyrazine as a solid.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Sonogashira_Workflow A 1. Setup - Add PdCl₂(PPh₃)₂ and CuI to Schlenk flask. - Evacuate and backfill with N₂/Ar. B 2. Reagent Addition - Add bromopyrazine. - Add anhydrous DMF. - Add Et₃N. - Add terminal alkyne. A->B C 3. Reaction - Heat to 65 °C. - Monitor by TLC/GC-MS. B->C D 4. Work-up - Cool to RT. - Dilute with EtOAc. - Wash with H₂O and brine. C->D E 5. Purification - Dry over MgSO₄. - Concentrate. - Flash column chromatography. D->E F 6. Characterization - ¹H NMR, ¹³C NMR, MS. E->F

Sources

Application Note: Synthesis of Biaryl Compounds Using 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyrrolyl-Pyrazine Biaryl Scaffolds

Biaryl structures are privileged motifs in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of two aromatic rings creates unique three-dimensional structures that are ideal for interacting with biological targets. The specific sub-class of hetero-biaryl compounds containing pyrazine and pyrrole rings is of significant interest. The electron-deficient nature of the pyrazine ring, combined with the electron-rich pyrrole moiety, imparts distinct electronic and conformational properties, making them valuable scaffolds in drug discovery.

2-Bromo-5-(1H-pyrrol-1-yl)pyrazine serves as a versatile and powerful building block for accessing these complex architectures. The bromine atom at the 2-position of the pyrazine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, the cornerstone of modern biaryl synthesis.[1][2] This note provides an in-depth guide to the synthesis of novel biaryl compounds via Suzuki-Miyaura and Stille couplings, leveraging this critical starting material. We will explore the mechanistic underpinnings of these reactions and provide detailed, field-tested protocols for researchers in medicinal and materials chemistry.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The formation of a C(sp²)-C(sp²) bond between the pyrazine core and another aryl group is most efficiently achieved through palladium-catalyzed cross-coupling reactions.[3] These reactions share a common catalytic cycle but differ in the nature of the organometallic coupling partner.

Core Reaction Principle:

The general workflow involves the reaction of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine with an organometallic reagent in the presence of a palladium catalyst, a ligand, and often a base. The choice of reaction conditions is critical for achieving high yields and purity.

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_product Outcome A 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine C Pd Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) G Target Biaryl Compound A->G Cross-Coupling Reaction B Organometallic Reagent (e.g., Arylboronic Acid or Arylstannane) B->G Cross-Coupling Reaction D Ligand (if not pre-complexed) E Base (for Suzuki Coupling) F Anhydrous Solvent H Purification (Chromatography, Recrystallization) G->H

Caption: General workflow for biaryl synthesis.

The two primary methods discussed in this note are the Suzuki-Miyaura coupling and the Stille coupling.

  • Suzuki-Miyaura Coupling: Utilizes readily available, stable, and low-toxicity arylboronic acids or esters as coupling partners.[4] It is often the first choice for biaryl synthesis due to its broad functional group tolerance and generally mild conditions.[5]

  • Stille Coupling: Employs organostannanes (tin compounds). While effective, the toxicity of tin reagents and byproducts necessitates careful handling and purification.[6][7] However, it can be advantageous for specific substrates where boronic acids are unstable or difficult to prepare.

Protocol I: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile and widely adopted method for C-C bond formation.[4] Its success hinges on a well-defined catalytic cycle involving a palladium(0) species.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazine, forming a Pd(II) intermediate. This is often the rate-determining step.[8]

  • Transmetalation: The aryl group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]

Suzuki_Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Pyrazine)(Br) OxiAdd->PdII_Aryl Pyr-Br Transmetal Transmetalation PdII_Biaryl L₂Pd(II)(Pyrazine)(Aryl') Transmetal->PdII_Biaryl [Ar'B(OH)₃]⁻ RedElim Reductive Elimination RedElim->Pd0 Start Pyr-Br + Ar'-B(OH)₂ Product Pyr-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine with a generic arylboronic acid.

Reagents & Equipment:

  • 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or (Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Schlenk flask or reaction vial, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes or by using a freeze-pump-thaw technique (3 cycles).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Key Parameter Optimization & Troubleshooting

The success of a Suzuki coupling is highly dependent on the careful selection of reaction parameters.

ParameterCommon ChoicesRationale & Expert InsightsPotential Issues & Solutions
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2Pd(PPh₃)₄: A reliable choice for many standard couplings. Pd(dppf)Cl₂: Often better for heteroaromatic substrates and can be more robust. Buchwald-Hartwig palladacycles (e.g., XPhos G2) are highly active and excellent for challenging or sterically hindered substrates.[4]Low Yield: Increase catalyst loading (up to 10 mol%); switch to a more active catalyst like a Buchwald-Hartwig G2/G3 precatalyst. Catalyst Deactivation: Ensure rigorous exclusion of oxygen.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid to form the more nucleophilic boronate species. Cs₂CO₃ is more soluble and often more effective than K₂CO₃, especially for less reactive substrates. K₃PO₄ is a strong base suitable for challenging couplings.Incomplete Reaction: Switch to a stronger or more soluble base (K₂CO₃ → Cs₂CO₃). Side Reactions: If the substrate is base-sensitive, a milder base like K₂CO₃ or NaHCO₃ may be required.
Solvent Dioxane, Toluene, DMF, EtOH/WaterMust solubilize reagents and tolerate the reaction temperature. Dioxane/Water or Toluene/Water mixtures are common. The presence of water can accelerate the reaction. DMF is a polar aprotic solvent that can be effective but may be harder to remove.Poor Solubility: Switch to a more polar solvent like DMF or a solvent mixture. Debromination: This side reaction can be promoted by protic solvents or impurities. Ensure anhydrous conditions and consider a non-protic solvent system.
Ligand PPh₃, dppf, XPhos, SPhosElectron-rich and bulky phosphine ligands stabilize the Pd(0) center and promote the oxidative addition and reductive elimination steps. The choice of ligand is critical and often substrate-dependent.Homocoupling of Boronic Acid: This suggests the transmetalation/reductive elimination is slow. A more electron-rich, bulkier ligand (e.g., XPhos) can accelerate reductive elimination.

Protocol II: Stille Coupling

Mechanistic Considerations

The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step, which involves the transfer of an aryl group from an organotin reagent to the palladium(II) center.[9][10] This step does not require a base.

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine, the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives like LiCl or CuI in an anhydrous solvent (e.g., Toluene, DMF).

  • Add the aryl-stannane reagent (e.g., Aryl-Sn(Bu)₃, 1.1-1.3 eq) via syringe.

  • Degas the mixture and heat to the required temperature (typically 90-120 °C), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction and perform a workup. A key challenge is the removal of tin byproducts. This can often be achieved by washing the organic layer with an aqueous solution of potassium fluoride (KF), which precipitates the tin as insoluble fluorides.

  • Dry, concentrate, and purify the product via column chromatography.

Expert Insight: The addition of stoichiometric additives like lithium chloride (LiCl) can accelerate the transmetalation step by facilitating the displacement of ligands from the palladium center.[9] Copper(I) iodide (CuI) can also act as a co-catalyst in some cases.

Conclusion

2-Bromo-5-(1H-pyrrol-1-yl)pyrazine is a highly effective precursor for the synthesis of complex biaryl compounds. The Suzuki-Miyaura coupling stands out as the method of choice due to its operational simplicity, broad substrate scope, and the low toxicity of its reagents. For cases where boronic acids are inaccessible, the Stille coupling provides a robust alternative. Successful synthesis relies on the rational selection of catalyst, ligand, base, and solvent, tailored to the specific electronic and steric properties of the coupling partners. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize this valuable building block in the development of novel molecules for pharmaceutical and material science applications.

References

  • Benchchem. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
  • Google Patents. (n.d.). CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • National Institutes of Health. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
  • Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
  • ACS Publications. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC.
  • National Institutes of Health. (n.d.). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Wiley Online Library. (2017). Synthesis of Pyrazine–Thiazole Biheteroaryl Compounds through Base‐Promoted Oxidative Cross‐Dehydrogenative Coupling Reactions. Asian Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • National Institutes of Health. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
  • ResearchGate. (n.d.). (PDF) Transition metal-catalyzed functionalization of pyrazines.
  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
  • PubMed. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines.
  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction.
  • NROChemistry. (n.d.). Stille Coupling.
  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.
  • Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
  • Organic Chemistry Portal. (2014). Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents.
  • Wikipedia. (n.d.). Stille reaction.
  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).

Sources

Application Note: Negishi Coupling Strategies for Pyrazine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazine core is a privileged scaffold in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Crizotinib analogues), anti-tubercular agents (Pyrazinamide derivatives), and proteasome inhibitors. While Suzuki-Miyaura coupling is the industry standard for biaryl synthesis, it often fails with electron-deficient heterocycles like pyrazines due to the rapid protodeboronation of pyrazinyl boronic acids.

The Negishi coupling offers a superior alternative. By utilizing organozinc reagents, researchers can bypass the instability of boronic acids while maintaining high functional group tolerance. This guide details the "Knochel-Enhanced" Negishi protocols, specifically focusing on the critical role of LiCl additives in solubilizing pyrazinyl-zinc species and accelerating catalytic turnover.

Strategic Rationale: Why Negishi for Pyrazines?

The "Electron-Deficient" Challenge

Pyrazines are highly electron-deficient (π-deficient). This creates two specific synthetic hurdles:

  • ** oxidative Addition is Facile, but Transmetallation is Tricky:** The low electron density facilitates oxidative addition of Pd(0) into C-Cl bonds. However, the resulting Pd(II) complex is prone to forming stable, unreactive dimers.

  • Nucleophile Instability: If one attempts to make a pyrazinyl-boronic acid (for Suzuki), the electron-withdrawing nitrogens destabilize the C-B bond, leading to hydrolysis. Pyrazinyl-zinc reagents, stabilized by LiCl, do not suffer from this degradation.

The Solution: LiCl-Mediated Catalysis

Standard organozinc halides (RZnX) form polymeric aggregates in THF, which are kinetically incompetent in transmetallation. As elucidated by Knochel et al. , the addition of LiCl breaks these aggregates, forming monomeric species like [RZn(Cl)X]Li that are highly soluble and reactive.

Mechanistic Insight & Catalytic Cycle

The success of pyrazine functionalization relies on the Knochel-Negishi Cycle . Unlike the textbook Negishi cycle, this pathway explicitly accounts for the role of salt additives in the transmetallation step.

NegishiCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Pyrazine-Cl insertion) Pd0->OxAdd + Pyrazine-Cl PdII_Complex L2Pd(II)(Pyrazinyl)(Cl) OxAdd->PdII_Complex TransMet Transmetallation PdII_Complex->TransMet Zn_Cluster [R-Zn-X]n (Polymeric/Inactive) Zn_Active R-Zn(Cl)X • Li+ (Monomeric/Reactive) Zn_Cluster->Zn_Active LiCl activation LiCl_Add + 2 LiCl (Solubilization) Zn_Active->TransMet PdII_Dialkyl L2Pd(II)(Pyrazinyl)(R) TransMet->PdII_Dialkyl - ZnCl2 RedElim Reductive Elimination (Product Release) PdII_Dialkyl->RedElim RedElim->Pd0 Cycle Regenerates

Figure 1: The LiCl-accelerated Negishi cycle. Note the activation of the zinc reagent (Red/Yellow path) which is the rate-determining factor for pyrazines.

Detailed Protocols

Protocol A: Pyrazine as the Electrophile (Standard)

Target: Coupling 2-Chloropyrazine with Alkyl/Aryl Zinc reagents. Scope: Ideal for installing alkyl chains or aryl groups onto a commercially available halopyrazine.

Reagents:

  • Substrate: 2-Chloropyrazine (1.0 equiv)

  • Nucleophile: Alkylzinc halide (1.2 - 1.5 equiv) in THF.

  • Catalyst: Pd(dppf)Cl₂ (3-5 mol%) or Pd-PEPPSI-iPr (2 mol%).

  • Solvent: Anhydrous THF (0.5 M).

Step-by-Step Procedure:

  • Catalyst Loading: In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with 2-chloropyrazine (1.0 equiv) and Pd(dppf)Cl₂ (0.03 equiv).

  • Solvation: Add anhydrous THF. Ensure the system is strictly oxygen-free; pyrazines coordinate Pd strongly, and oxidation of the catalyst is fatal.

  • Zinc Addition: Add the solution of Organozinc reagent (prepared via Zn/LiCl insertion or Transmetallation) dropwise via syringe at room temperature.

    • Note: If using a secondary alkyl zinc, cool to 0°C to prevent isomerization.

  • Reaction: Stir at 60°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. The disappearance of the chloride is usually clean.

  • Quench: Cool to RT. Add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with brine (to remove zinc salts), dry over Na₂SO₄, and concentrate.

Protocol B: Pyrazine as the Nucleophile (Advanced)

Target: Generating Pyrazinyl-Zinc reagents for coupling with Aryl Halides. Scope: Used when the pyrazine core needs to be attached to a complex scaffold. Method: Directed Zincation using TMPZnCl[1][2]·LiCl (Knochel-Hauser Base).

Reagents:

  • Substrate: Pyrazine (or substituted derivative).

  • Base: TMPZnCl[1][2][3][4]·LiCl (1.1 equiv, commercially available or prepared).

  • Electrophile: Aryl Iodide/Bromide (0.8 equiv).

  • Catalyst: Pd(PPh₃)₄ (2 mol%) or XPhos Pd G3.

Step-by-Step Procedure:

  • Zincation (The Critical Step):

    • Charge a dry flask with the pyrazine substrate in THF (0.5 M) under Argon.

    • Add TMPZnCl[1][2][3]·LiCl (1.1 equiv) dropwise at 25°C.

    • Stir for 30 mins.

    • Validation: Take a 0.1 mL aliquot, quench with I₂, and check by GC/LCMS. If >90% conversion to Iodopyrazine is observed, the zincation is complete.

  • Coupling:

    • In a separate flask, mix the Aryl Iodide (0.8 equiv relative to pyrazine) and Catalyst (2 mol%) in THF.

    • Cannulate the freshly prepared Pyrazinyl-Zinc solution into the Aryl Iodide/Catalyst flask.

  • Reaction: Stir at 50°C for 2–6 hours.

  • Workup: Standard NH₄Cl quench and extraction.

Representative Data & Catalyst Selection

The choice of ligand is critical for pyrazines due to the potential for nitrogen coordination to the palladium center, which deactivates the catalyst.

Table 1: Catalyst Performance for 2-Chloropyrazine + Phenylzinc Iodide

Catalyst SystemLigand TypeYield (%)Notes
Pd(PPh₃)₄ Monodentate Phosphine35-50%Slow oxidative addition; catalyst poisoning by pyrazine N.
Pd(dppf)Cl₂ Bidentate Ferrocenyl88-95% Gold Standard. Large bite angle prevents bis-coordination.
Pd-PEPPSI-iPr NHC Carbene90-98%Excellent for sterically hindered or electron-poor substrates.
Pd(OAc)₂ / XPhos Biaryl Phosphine85-92%Good for coupling with secondary alkyl zincs.

Workflow Decision Matrix

Use this logic flow to determine the correct experimental setup for your specific molecule.

Workflow Start Start: Pyrazine Functionalization Q1 Is the Pyrazine commercially available as a Halide? Start->Q1 PathA Protocol A: Pyrazine = Electrophile Q1->PathA Yes (2-Cl/Br) PathB Protocol B: Pyrazine = Nucleophile Q1->PathB No (H-Pyrazine) Action1 Use Pd(dppf)Cl2 + R-Zn-X PathA->Action1 Q2 Does the Pyrazine contain sensitive esters/ketones? PathB->Q2 Action2 Use TMPZnCl•LiCl (Mild Zincation) Q2->Action2 Yes (Sensitive) Action3 Use Mg-Insertion (TMPMgCl•LiCl) Q2->Action3 No (Robust)

Figure 2: Decision matrix for selecting the optimal Negishi protocol based on substrate availability and functional group sensitivity.

Troubleshooting & Quality Control

  • Issue: Homocoupling of the Zinc Reagent.

    • Cause: Oxidation of the zinc reagent by trace air.

    • Fix: Ensure all needles/syringes are purged with Argon. Add 10% extra zinc reagent.

  • Issue: Stalled Reaction (Conversion < 50%).

    • Cause: Catalyst poisoning by the pyrazine nitrogens.

    • Fix: Switch to Pd(dppf)Cl₂ .[3] The bidentate ligand prevents the formation of inactive Pd(L)2(Pyrazine)2 complexes. Alternatively, increase temperature to 80°C.

  • Issue: Precipitate Formation.

    • Cause: Insoluble zinc salts blocking the active surface.

    • Fix: Ensure LiCl is present.[5][6][7] If you prepared the zinc reagent without LiCl, add 1.0 equiv of anhydrous LiCl dissolved in THF to the reaction mixture.

References

  • Negishi, E. (2011). Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6738–6764.

  • Krasovskiy, A., & Knochel, P. (2006).[5][7] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961.

  • Wunderlich, S. H., & Knochel, P. (2007). (TMP)2Zn·2MgCl2·2LiCl: A Chemoselective Base for the Directed Zincation of Sensitive Arenes and Heteroarenes. Angewandte Chemie International Edition, 46(40), 7685–7688.

  • Organ, M. G., et al. (2006).[8] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling of Sterically Hindered Substrates. Chemistry - A European Journal, 12(18), 4749–4755.

  • Lützen, A., et al. (2007).[9] Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction.[9] Synthesis, 2007(07), 1061-1069.[9]

Sources

Application Notes and Protocols for the Synthesis of Substituted Pyrroles from 2-Bromoanilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Pyrrole Scaffold in Drug Discovery

The pyrrole ring is a privileged heterocyclic motif that constitutes the core of a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a crucial pharmacophore in medicinal chemistry. The development of efficient and versatile synthetic routes to substituted pyrroles is therefore of paramount importance for the discovery of new therapeutic agents. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the step-by-step synthesis of substituted pyrroles, with a particular focus on methodologies commencing from readily available 2-bromoanilines. We will explore both classical and modern synthetic strategies, delving into the mechanistic underpinnings of each transformation to provide a comprehensive understanding of the chemical principles at play.

Strategic Approaches to Pyrrole Synthesis from 2-Bromoanilines

The synthesis of substituted pyrroles from 2-bromoanilines can be broadly categorized into two main strategies:

  • Direct Annulation Strategies: These methods involve the direct formation of a fused pyrrole ring, leading to the synthesis of indoles (benzopyrroles). The most prominent example is the Larock annulation.

  • Stepwise Construction Strategies: These approaches utilize the 2-bromoaniline as a scaffold to first introduce a suitable carbon framework, which is then cyclized to form the pyrrole ring. This allows for the synthesis of a wider range of non-annulated substituted pyrroles.

This guide will provide detailed protocols and mechanistic insights for both approaches.

Part 1: The Larock Annulation for the Synthesis of Substituted Indoles

The Larock indole synthesis is a powerful palladium-catalyzed reaction that allows for the construction of the indole nucleus from an ortho-haloaniline and a disubstituted alkyne.[1] This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool in complex molecule synthesis.[2]

Mechanistic Insights into the Larock Annulation

The catalytic cycle of the Larock annulation is a well-studied process that proceeds through several key steps.[3] Understanding this mechanism is crucial for optimizing reaction conditions and predicting regiochemical outcomes.

Larock_Mechanism Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)-Br OxAdd->ArPdBr Alkyne Alkyne Coordination ArPdBr->Alkyne Alkyne AlkyneComplex Alkyne-Pd Complex Alkyne->AlkyneComplex MigratoryInsertion Migratory Insertion AlkyneComplex->MigratoryInsertion VinylPd Vinyl-Pd Intermediate MigratoryInsertion->VinylPd IntramolCoord Intramolecular Coordination (N) VinylPd->IntramolCoord Palladacycle Palladacycle IntramolCoord->Palladacycle ReductiveElim Reductive Elimination Palladacycle->ReductiveElim Indole Substituted Indole ReductiveElim->Indole Pd0_regen Pd(0) ReductiveElim->Pd0_regen Regeneration Pd0_regen->OxAdd

Figure 1: Catalytic cycle of the Larock indole synthesis.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the 2-bromoaniline to form an arylpalladium(II) intermediate.[3]

  • Alkyne Coordination and Migratory Insertion: The alkyne coordinates to the palladium center and subsequently undergoes migratory insertion into the aryl-palladium bond. This step is often regioselective, influenced by steric and electronic factors of the alkyne substituents.[3]

  • Intramolecular Cyclization: The nitrogen atom of the aniline attacks the palladium-bound vinyl group, leading to the formation of a six-membered palladacycle.

  • Reductive Elimination: The palladacycle undergoes reductive elimination to form the indole product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Experimental Protocol: Larock Annulation

This protocol provides a general procedure for the synthesis of a 2,3-disubstituted indole from a 2-bromoaniline and an internal alkyne.

Materials:

  • 2-Bromoaniline derivative (1.0 mmol)

  • Internal alkyne (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-bromoaniline derivative, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF via syringe, followed by the internal alkyne.

  • Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted indole.

Entry2-BromoanilineAlkyneProductYield (%)
12-BromoanilineDiphenylacetylene2,3-Diphenylindole85
24-Methyl-2-bromoaniline1-Phenyl-1-propyne5-Methyl-2-methyl-3-phenylindole78
32-Bromo-4-fluoroaniline4-Octyne5-Fluoro-2,3-dipropylindole82

Table 1: Examples of substituted indoles synthesized via the Larock annulation.

Part 2: Stepwise Construction of Substituted Pyrroles

While the Larock annulation is an excellent method for indole synthesis, the construction of non-annulated pyrroles from 2-bromoanilines requires a more stepwise approach. This strategy generally involves an initial carbon-carbon or carbon-nitrogen bond formation to build the pyrrole backbone, followed by a cyclization step.

Strategy A: Sonogashira Coupling followed by Cyclization

A versatile approach involves the initial Sonogashira coupling of the 2-bromoaniline with a terminal alkyne.[3] The resulting 2-alkynylaniline can then undergo cyclization to form a pyrrole ring. This method allows for the introduction of a wide variety of substituents at the 2- and 5-positions of the pyrrole.

Sonogashira_Pyrrole Bromoaniline 2-Bromoaniline Sonogashira Sonogashira Coupling Bromoaniline->Sonogashira Terminal Alkyne, Pd/Cu catalyst AlkynylAniline 2-Alkynylaniline Sonogashira->AlkynylAniline Cyclization Cyclization AlkynylAniline->Cyclization Base or Acid catalyst Pyrrole Substituted Pyrrole Cyclization->Pyrrole Paal_Knorr_Workflow Bromoaniline 2-Bromoaniline PaalKnorr Paal-Knorr Synthesis Bromoaniline->PaalKnorr Dicarbonyl 1,4-Dicarbonyl Compound Dicarbonyl->PaalKnorr Pyrrole N-(2-Bromophenyl) Substituted Pyrrole PaalKnorr->Pyrrole Acid Catalyst

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling yield with 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine

Executive Summary: The "Electronic Conflict"

Welcome to the optimization center. You are working with a substrate that presents a classic "Push-Pull" electronic conflict .

  • The "Pull": The pyrazine ring is electron-deficient, which generally facilitates oxidative addition of the C-Br bond.

  • The "Push": The N-linked pyrrole (1H-pyrrol-1-yl) is a strong electron donor. Its lone pair donates density into the pyrazine ring, effectively deactivating the C-Br bond compared to a naked bromopyrazine.

Furthermore, this molecule contains three potential coordination sites (two pyrazine nitrogens, one pyrrole system) that can irreversibly bind to Palladium, leading to catalyst poisoning . The protocols below are designed to bypass these specific failure modes.

Module 1: The Catalyst System (The "Engine")

Core Philosophy: Standard ligands (


, dppf) often fail here because they cannot prevent the substrate's nitrogen atoms from displacing them and binding to the Palladium. You require bulky, electron-rich phosphines  that create a "steric wall," forcing the substrate to react only at the C-Br bond and preventing N-coordination.
Recommended Catalyst Systems
ComponentRecommendationMechanism of Action
Ligand XPhos or SPhos Steric Shielding: The biaryl backbone prevents the formation of inactive Pd-bis(heterocycle) complexes (Catalyst Poisoning). Electronic Boost: The electron-rich phosphine accelerates oxidative addition into the deactivated C-Br bond.
Pre-catalyst XPhos Pd G4 Precise Activation: Generates the active monoligated Pd(0) species immediately upon mild heating, avoiding the induction period and "Pd Black" formation associated with

+ Ligand mixing.
Loading 1.0 - 3.0 mol%Start low. If conversion stalls at 60%, add a second portion (1 mol%) rather than starting with high loading.

Critical Protocol Note: If using free ligands (e.g.,


 + XPhos), you must  maintain a Ligand:Pd ratio of 1.5:1 or 2:1 . Excess ligand protects the active Pd(0) from aggregating into inactive metal black.
Module 2: The Reaction Environment (Base & Solvent)

Core Philosophy: The pyrrole ring is sensitive. While Suzuki couplings are basic, overly harsh hydroxide bases (NaOH, KOH) can degrade the pyrrole or cause hydrolytic cleavage of the pyrazine-pyrrole bond.

Optimization Matrix
ParameterCondition A (Standard)Condition B (Sensitive/Anhydrous)Why?
Base

(2.0 - 3.0 equiv)

or

(dry)

buffers the pH, minimizing protodeboronation of your coupling partner.
Solvent 1,4-Dioxane : Water (4:1)Toluene or DMF (Anhydrous)Water promotes the reaction but accelerates protodeboronation. If your boronic acid is unstable, switch to Condition B.
Temperature 80°C - 100°C100°C - 110°CHigher temps are often needed to overcome the electron-donating effect of the pyrrole on the C-Br bond.
Module 3: Visualizing the Failure Modes

The following diagram maps the catalytic cycle against the specific "death pathways" caused by the Pyrazine-Pyrrole scaffold.

SuzukiMechanism cluster_trap Catalyst Death Zone Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + Substrate Substrate Substrate: 2-Bromo-5-(pyrrolyl)pyrazine Poison OFF-CYCLE TRAP: Pd Coordinated to Pyrazine N Substrate->Poison N-Coordination (If Ligand isn't bulky) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 Poison->Pd0 Reversible (Slow) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Regenerates

Caption: The "Death Zone" (Red) illustrates where the Pyrazine nitrogen hijacks the Palladium if non-bulky ligands are used, halting the cycle.

Module 4: Troubleshooting & FAQ
Q1: My reaction turns black immediately and conversion stops. Why?

Diagnosis: "Pd Black" precipitation.

  • Cause: The active Pd(0) is unstable. This often happens if the oxidative addition is too slow (due to the electron-rich pyrrole deactivating the bromide) or if the ligand concentration is too low.

  • Fix:

    • Switch to XPhos Pd G4 (pre-ligated catalyst).

    • Lower the temperature to 60°C for the first hour, then ramp to 100°C.

    • Ensure your solvent is thoroughly degassed (Oxygen kills electron-rich phosphines).

Q2: I see the starting material (Bromide) and the de-halogenated byproduct (H-Pyrazine).

Diagnosis: Protodehalogenation.

  • Cause: The Pd inserted into the C-Br bond, but Transmetallation failed. The Pd species then grabbed a hydride (from solvent or base) and eliminated.

  • Fix:

    • Increase Boronic Acid: Use 1.5 - 2.0 equivalents.

    • Dry Conditions: Switch to anhydrous Toluene/DMF with

      
      . Water is the primary proton source.
      
    • Concentration: Run the reaction more concentrated (0.5 M) to favor the bimolecular transmetallation over unimolecular side reactions.

Q3: The Pyrrole ring is falling off (Hydrolysis).

Diagnosis: C-N bond cleavage.

  • Cause: Strong hydroxide bases at high temperatures can attack the electron-deficient pyrazine ring, displacing the pyrrole.

  • Fix:

    • Switch Base: Use

      
        (Tribasic Potassium Phosphate). It is milder and less nucleophilic than NaOH or KOH.
      
    • Solvent: Avoid alcohols (MeOH/EtOH) which can act as nucleophiles. Stick to Dioxane, Toluene, or THF.

Module 5: Diagnostic Workflow

Use this decision tree to diagnose your next experiment.

TroubleshootingTree Start Analyze Crude LCMS Result1 SM Remaining No Byproducts Start->Result1 Result2 De-halogenated (Br replaced by H) Start->Result2 Result3 Homocoupling of Boronic Acid Start->Result3 Action1 Catalyst Poisoning. Switch to XPhos/SPhos. Increase Temp. Result1->Action1 Action2 Transmetallation Failure. Switch to Anhydrous. Use Cs2CO3. Result2->Action2 Action3 Oxidative Issue. Degas Solvent better. Add slowly (Syringe Pump). Result3->Action3

Caption: Step-by-step logic for interpreting LCMS data to select the correct optimization pathway.

References
  • Buchwald, S. L., et al. "Buchwald Phosphine Ligands for Cross Coupling." Sigma-Aldrich Technical Guides. (Describes the specific utility of XPhos/SPhos for heteroaryl halides).

  • Billingsley, K., & Buchwald, S. L. (2006).[1] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition. (Foundational text on coupling hindered/deactivated heterocycles).

  • Cox, P. A., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society. (Mechanistic insight into boronic acid instability). [2]

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." (General troubleshooting and mechanism overview).

Sources

Troubleshooting failed Buchwald-Hartwig amination of pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Paradox

Welcome to the Advanced Synthesis Support Center. You are likely here because your standard Buchwald-Hartwig conditions (Pd(OAc)₂/BINAP or similar) failed to convert your chloropyrazine substrate, returning either unreacted starting material or a complex black tar.

The Technical Reality: Pyrazines represent a "perfect storm" for Palladium catalysis:

  • Electron Deficiency: The pyrazine ring is highly electron-deficient ($ \pi $-deficient), making oxidative addition of chlorides difficult compared to phenyl chlorides.

  • Catalyst Poisoning: Unlike pyridines, pyrazines possess two nitrogen atoms capable of

    
    -coordination to the Pd(II) center. This frequently leads to the formation of stable, off-cycle bis-heterocycle palladium complexes, effectively poisoning the catalyst before the catalytic cycle can turn over.
    

This guide moves beyond "add more catalyst" and focuses on mechanistic root-cause analysis.

Part 1: Diagnostic Workflow

Before altering variables, use this logic tree to diagnose the specific failure mode of your reaction.

Troubleshooting start START: Analyze Crude LCMS/NMR outcome What is the primary result? start->outcome res1 No Conversion (SM Recovery >90%) outcome->res1 Inert res2 Dehalogenation (Pyrazine-H formed) outcome->res2 Side Rxn res3 Homocoupling (Pyrazine-Pyrazine) outcome->res3 Side Rxn res4 Partial Conversion (Stalls at 40-50%) outcome->res4 Stalling act1 DIAGNOSIS: Catalyst Poisoning or Failed Oxidative Addition. ACTION: Switch to G4 Precatalyst & Bulky Ligand (BrettPhos). res1->act1 act2 DIAGNOSIS: Hydride Source Present. ACTION: Switch solvent to Dioxane; Avoid alcohol solvents; Lower Temp. res2->act2 act3 DIAGNOSIS: Reductive Elimination Failure. ACTION: Switch to tBuBrettPhos or AdBrettPhos. res3->act3 act4 DIAGNOSIS: Product Inhibition or Base Insolubility. ACTION: Add water (1-2 eq) or switch to soluble organic base. res4->act4

Figure 1: Diagnostic decision tree for evaluating reaction failure based on crude mixture analysis.

Part 2: Technical Modules (Q&A)

Module 1: Catalyst Deactivation (The "Inert" Reaction)

Q: My reaction mixture stays clear/yellow, and I recover 95% starting material. Is my catalyst bad?

A: Your catalyst isn't "bad," it is likely inhibited. In standard couplings, Pd(0) undergoes oxidative addition into the C-Cl bond.[1] However, pyrazines are strong


-donors. If you use standard phosphines (PPh₃, BINAP) or simple Pd sources (Pd(OAc)₂), the pyrazine nitrogen binds to the Pd center, forming a stable [L_nPd(Pyrazine)_2] complex. This is a thermodynamic sink (resting state) that prevents the catalytic cycle.

The Fix: Steric Bulk. You must use ligands that are bulky enough to physically prevent the pyrazine nitrogen from binding to the palladium, while still allowing the C-Cl bond to access the metal center.

  • Recommendation: Switch to Buchwald G3 or G4 Precatalysts .

  • Specific Ligands:

    • BrettPhos: Excellent for primary amines.[2]

    • RuPhos: Standard for secondary amines.[2]

    • tBuBrettPhos: Critical for amides or weak nucleophiles.[2]

Mechanism of Inhibition vs. Activation:

Mechanism Pd0 Active Pd(0)L Dead DEAD END: Pd(II)-Bis(Pyrazine) Complex (Catalyst Poisoning) Pd0->Dead Small Ligand (N-Coordination) Cycle ACTIVE CYCLE: Oxidative Addition (C-Cl Insertion) Pd0->Cycle Bulky Ligand (Prevents N-binding) Pyrazine Pyrazine Substrate Pyrazine->Dead Pyrazine->Cycle

Figure 2: Kinetic competition between productive oxidative addition and non-productive nitrogen coordination.

Module 2: The Base & Solvent Matrix

Q: I see conversion, but the pyrazine ring is decomposing or hydrolyzing. Why?

A: Pyrazines are sensitive to nucleophilic attack at the ring carbons. Strong bases like NaOtBu (Sodium tert-butoxide) are often too harsh, attacking the electron-deficient pyrazine ring (SNAr side reaction) rather than deprotonating the amine.

The Fix: The "Goldilocks" Base System. Switch to weaker, inorganic bases. However, these are insoluble in organic solvents (Toluene/Dioxane), which can stop the reaction.

Protocol Adjustment:

  • Base: Use K₃PO₄ (finely ground) or Cs₂CO₃ .

  • Solvent: Use t-Amyl Alcohol (improves solubility profile) or 1,4-Dioxane .

  • The Secret Additive: Add 0.5% - 2% Water .

    • Why? Strictly anhydrous conditions with inorganic bases often fail because the base cannot dissolve enough to deprotonate the Pd-bound amine. A trace amount of water creates a "shuttle" at the solid-liquid interface, enabling the proton transfer without hydrolyzing the substrate [1].

Table 1: Base Compatibility Guide for Pyrazines

BasepKa (conj.[3] acid)Risk LevelRecommended For
NaOtBu ~17High Only simple, robust alkyl pyrazines.
LiHMDS ~26Medium Substrates with acidic protons (e.g., alcohols).
Cs₂CO₃ ~10.3Low Standard Choice. High functional group tolerance.
K₃PO₄ ~12Low Excellent for amides/sulfonamides.
Module 3: Substrate Engineering

Q: I am using 2-chloropyrazine. Should I switch to the bromide or iodide?

A: Counter-intuitively, stick with the Chloride or Bromide . While Aryl Iodides usually undergo oxidative addition faster, in the context of pyrazines, the resulting Pd(II)-Iodide intermediate can form bridging dimers that are exceptionally stable and less reactive toward transmetallation with the amine [2].

  • Best Leaving Group: Chloride (Cl) or Bromide (Br).

  • If Cl fails: Do not jump to Iodine. Instead, switch the catalyst to a more active system (e.g., Pd-PEPPSI-IPr or XPhos Pd G4 ).

Part 3: The "Gold Standard" Protocol

This protocol uses a Precatalyst (G4) to guarantee the formation of the active L-Pd(0) species, bypassing the induction period and poisoning risks associated with Pd(OAc)₂.

Reagents:

  • Substrate: Chloropyrazine (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines) [3].

    • Loading: 1.0 - 2.0 mol%.

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Preparation (Glovebox preferred, or rigorous Schlenk line):

    • Charge a reaction vial with the G4 Precatalyst , Cs₂CO₃ , and the Chloropyrazine .

    • Note: If the amine is a solid, add it now. If liquid, add later.

  • Solvent Addition:

    • Add 1,4-Dioxane (Concentration: 0.2 M).

    • Self-Validation Check: Ensure the base is suspended evenly.

  • Activation:

    • Add the liquid amine via syringe.

    • Seal the vial with a Teflon-lined cap.

  • Reaction:

    • Heat to 80°C - 100°C for 2–12 hours.

    • Visual Check: The reaction should turn from pale yellow/orange to a darker amber or brown. If it turns black immediately (precipitate), the ligand has dissociated (catalyst death) -> Stop and lower temperature or increase ligand loading.

  • Workup:

    • Cool to room temperature.[3] Dilute with EtOAc. Filter through a pad of Celite (to remove Pd and salts).

    • Concentrate and analyze crude via LCMS.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][4][5][6][7][8] Reaction intermediates and structure-activity relationships.[9] Journal of the American Chemical Society, 116(13), 5969–5970.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

Sources

Improving solubility of pyrrolopyrazine derivatives for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolopyrazine Optimization Subject: Troubleshooting Solubility & Bioavailability in In Vitro Assays Ticket ID: PYZ-SOL-001 Status: Open

Welcome to the Technical Support Center

You are accessing this guide because your pyrrolopyrazine derivatives—likely designed as kinase inhibitors or intercalators—are failing in biological assays. You may be observing erratic IC50 curves, precipitation upon dilution, or complete inactivity despite promising in silico docking.

Pyrrolopyrazines possess a rigid, planar heteroaromatic scaffold. While this geometry is excellent for ATP-binding pocket occupancy, it drives strong


-

stacking interactions, leading to high crystal lattice energy and poor aqueous solubility.

This guide is not a medicinal chemistry lecture; it is an experimental troubleshooting manual designed to salvage your current assay data.

Module 1: The Diagnostic Phase

"Is it insoluble, or just inactive?"

Before altering your buffer systems, you must confirm that solubility is the root cause of your assay failure.

Q: How do I distinguish between compound precipitation and true lack of potency?

A: Visual inspection is insufficient. Micromolar precipitates are often invisible to the naked eye but devastating to assay optics and liquid handling.

The Nephelometry/Absorbance Validation Protocol: Use this self-validating protocol to determine your compound's "Kinetic Solubility Limit" in your specific assay buffer.

  • Prepare Buffer: Aliquot 198 µL of your exact assay buffer (including any proteins/serum) into a UV-transparent 96-well plate.

  • Spike: Add 2 µL of your compound stock (e.g., 10 mM in DMSO) to the first well (100 µM final).

  • Dilute: Perform a serial dilution across the plate (maintaining constant DMSO concentration).

  • Read: Measure Absorbance at 650 nm (or use a nephelometer).

    • Logic: Soluble compounds do not absorb at 650 nm. Any signal >0.05 OD indicates light scattering caused by particulate matter.

  • Analyze: Plot OD650 vs. Concentration. The point where the baseline spikes is your Solubility Limit .

Data Interpretation:

Observation Diagnosis Action
High OD650 at low conc. "Crash out" precipitation Go to Module 2 (Solvent Systems)
Steep Hill Slope (>2.0) Colloidal Aggregation Go to Module 3 (Detergents)

| Clear solution, no activity | True negative (or cell permeability issue) | Go to Module 4 (Carriers) |

Module 2: The "Crash Out" Phenomenon

Troubleshooting Precipitation During Dilution

Q: My stock is clear, but the assay well is cloudy. Why?

A: You are likely triggering "Solvent Shock." Pyrrolopyrazines are hydrophobic. When you pipette a 10 mM DMSO stock directly into an aqueous buffer, the local concentration at the pipette tip momentarily exceeds the solubility limit, causing rapid nucleation. These micro-precipitates often do not re-dissolve.

The "Intermediate Dilution" Workflow: Do not dilute directly from high-concentration stock to assay buffer.

IntermediateDilution cluster_0 Wrong Method (Solvent Shock) cluster_1 Correct Method (Intermediate Step) A 10 mM Stock (100% DMSO) B Assay Buffer (0% DMSO) A->B Direct Addition C C B->C Precipitation D 10 mM Stock (100% DMSO) E Intermediate Plate (100% DMSO) D->E Serial Dilution in DMSO F Assay Well (Final Buffer) E->F Small Vol Transfer (e.g., 1:1000) caption Figure 1: Preventing nucleation via intermediate serial dilution in DMSO.

Protocol Adjustment:

  • Perform all serial dilutions in 100% DMSO first.

  • Transfer a small volume (e.g., 50 nL - 1 µL) from the DMSO dilution plate to the assay plate containing buffer.

  • This ensures every well receives the compound in a dissolved state, and the final DMSO concentration remains constant (e.g., 0.1%) across the dose-response curve.

Module 3: The False Positive Generator

Colloidal Aggregation

Q: I see high inhibition, but the results aren't reproducible. Is my compound a "sticky" inhibitor?

A: Planar heterocycles like pyrrolopyrazines are notorious for forming colloidal aggregates. These sub-micron particles sequester enzymes on their surface, causing non-specific inhibition . This is a physical artifact, not a biological interaction.

The Detergent Challenge Test: To validate if your IC50 is real or an artifact, repeat the assay with a non-ionic detergent.

  • Reagent: Triton X-100 (0.01% v/v) or Tween-80 (0.005% v/v).

  • Mechanism: Detergents disrupt colloidal aggregates at concentrations below the Critical Micelle Concentration (CMC) but do not affect specific ligand-protein binding.

Decision Logic:

  • Scenario A: IC50 shifts from 1 µM (no detergent) to >100 µM (with detergent).

    • Verdict:False Positive. Your compound was aggregating.[1]

  • Scenario B: IC50 remains 1 µM (with detergent).

    • Verdict:Valid Hit. The inhibition is specific.

Module 4: Advanced Formulation Strategies

When DMSO isn't enough

If your pyrrolopyrazine is insoluble even at 0.1% DMSO, you must use a carrier system.

Comparative Solubilizing Agents Table
AgentMechanismRecommended Conc.ProsCons
DMSO Cosolvent< 1.0% (Cell)< 5% (Enzyme)Universal, easy to handle.Toxic to cells >1%; denatures some enzymes.[2]
HP-β-Cyclodextrin Inclusion Complex0.5% - 5.0% (w/v)Encapsulates hydrophobic drugs; non-toxic to cells.Can sequester cholesterol from cell membranes if too high.
BSA (Bovine Serum Albumin) Protein Carrier0.1% - 1.0%Mimics in vivo transport; prevents plastic binding.Can bind the drug, shifting the apparent IC50 (right-shift).
Tween-80 Surfactant0.001% - 0.01%Prevents aggregation; reduces surface tension.Can lyse cells if conc. is too high.
Protocol: Cyclodextrin Complexation

For cell-based assays where DMSO toxicity is a concern:

  • Prepare Vehicle: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water to 20% (w/v). Filter sterilize (0.22 µm).

  • Dissolve Compound: Add your solid pyrrolopyrazine to the 20% CD solution.

  • Energy Input: Sonicate in a water bath at 37°C for 30–60 minutes. The cyclodextrin cavity will encapsulate the planar drug.

  • Dilute: Use this stock to dilute into cell media. The final CD concentration will be low enough to be non-toxic, but the drug will remain solubilized.

Summary Visualization: The Optimization Decision Tree

SolubilityLogic Start Start: Assay Failure PrecipCheck Check OD650 (Module 1) Start->PrecipCheck IsPrecip Is OD > 0.05? PrecipCheck->IsPrecip SolvePrecip Use Intermediate Dilution (Module 2) IsPrecip->SolvePrecip Yes CheckAgg Check Hill Slope/Detergent (Module 3) IsPrecip->CheckAgg No SolvePrecip->CheckAgg IsAgg Shift with Triton X-100? CheckAgg->IsAgg FalsePos Artifact: Aggregator (Discard/Redesign) IsAgg->FalsePos Yes (IC50 lost) TrueHit Valid Hit (Proceed) IsAgg->TrueHit No (IC50 stable) caption Figure 2: Logical flow for troubleshooting solubility-driven assay failures.

References

  • Assay Guidance Manual. Solubility and Anomalous Results. National Center for Biotechnology Information (US). Available at: [Link]

  • Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(13-14), 607-615. (Seminal work on colloidal aggregation). Available at: [Link]

  • Di, L., & Kerns, E. H. (2006).[3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Available at: [Link]

Sources

2-Bromo-5-(1H-pyrrol-1-yl)pyrazine stability and storage best practices.

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: CAS 1027512-24-8 | Support Tier: Level 3 (Senior Scientist)[1]

Compound Profile & Critical Handling

2-Bromo-5-(1H-pyrrol-1-yl)pyrazine is a specialized heteroaromatic scaffold commonly employed as an intermediate in the synthesis of kinase inhibitors (e.g., JAK/SYK pathways).[1] Its structure features an electron-deficient pyrazine ring coupled with an electron-rich pyrrole moiety.[1] This "push-pull" electronic system dictates its stability profile: while the pyrazine ring stabilizes the pyrrole nitrogen, the C-Br bond remains susceptible to photolytic cleavage, and the pyrrole ring retains sensitivity to oxidative stress.[1]

Storage & Stability Dashboard
ParameterRecommendationTechnical Rationale
Temperature Long-term: -20°C Active Use: 2–8°CLow temperature inhibits the kinetic rate of spontaneous debromination and pyrrole oxidation.[1]
Atmosphere Inert (Ar or N₂) Pyrrole rings are prone to auto-oxidation, leading to polymerization (darkening).[1] Oxygen exclusion is critical.
Light Exposure Strictly Dark The C-Br bond on the pyrazine ring is photosensitive.[1] UV exposure can cause radical debromination.
Hygroscopicity Moderate Store in a desiccator. Moisture can facilitate hydrolysis of the imine-like bonds in the pyrazine ring under acidic conditions.
Solvent Stability DMSO/DMF: High Protic Solvents: ModerateAvoid acidic protic solvents (e.g., acidified MeOH) which trigger pyrrole polymerization.[1]

Storage Logic & Workflow

The following decision tree illustrates the logic for incoming QC and storage to maximize shelf-life.

StorageWorkflow Start Incoming Compound (Solid) CheckSeal Check Seal Integrity Start->CheckSeal VisualQC Visual Inspection: Color? CheckSeal->VisualQC DecisionColor Color Check VisualQC->DecisionColor GoodColor Off-White / Pale Yellow DecisionColor->GoodColor Pass BadColor Brown / Black / Green DecisionColor->BadColor Fail Aliquot Aliquot under Argon (Avoid freeze-thaw) GoodColor->Aliquot Purify Perform Silica Filtration (See Protocol A) BadColor->Purify Purify->Aliquot Storage Store at -20°C Amber Vial + Desiccant Aliquot->Storage

Figure 1: Decision matrix for incoming compound assessment and storage.

Troubleshooting Guide (FAQ)

Issue 1: The compound has turned from pale yellow to dark brown.
  • Diagnosis: Oxidative Polymerization. [1]

    • Mechanism:[1][2][3] The pyrrole ring is electron-rich. Upon exposure to air and ambient humidity, it undergoes radical oxidation, forming polypyrrole-like conjugated chains which appear dark brown or black.[1]

  • Corrective Action:

    • Dissolve the solid in minimal DCM (Dichloromethane).

    • Pass through a short pad of silica gel pre-treated with 1% Triethylamine (Et₃N). The basicity prevents acid-catalyzed polymerization on the silica.

    • Elute with DCM/Hexanes (1:1).

    • Concentrate in vacuo immediately.

Issue 2: Low yields in Suzuki-Miyaura coupling reactions.
  • Diagnosis: Catalyst Poisoning or Hydrolysis. [1]

    • Mechanism:[1][2][3][4][5] If the compound contains free bromide ions (from degradation) or polymerized pyrrole species, these can coordinate strongly to the Palladium (Pd) catalyst, deactivating it.

  • Corrective Action:

    • Pre-run QC: Check LCMS purity. If <95%, repurify.

    • Protocol Adjustment: Use a base like K₃PO₄ instead of Na₂CO₃. The phosphate anion is often gentler on halo-pyrazine systems.

    • Degassing: Ensure the reaction solvent is vigorously degassed (sparged with Argon for 15 mins) to prevent oxidative homocoupling of the boronic acid, which competes with the pyrazine.

Issue 3: Appearance of "extra" peaks in LCMS (M-Br mass).
  • Diagnosis: Photodehalogenation. [1]

    • Mechanism:[1][2][3] Exposure to fluorescent lab lights can cleave the C-Br bond via a radical mechanism, replacing Br with H (hydrodebromination).[1]

  • Corrective Action:

    • Wrap all reaction vessels in aluminum foil.

    • Perform workups in subdued light.

    • Note: This degradation is irreversible. The material must be re-purified or discarded if the impurity level >5%.

Degradation Pathway Visualization

Understanding how the molecule breaks down helps in preventing it.

Degradation Compound 2-Bromo-5-(pyrrol-1-yl)pyrazine (Active) Debrom Debrominated Impurity (M-79 mass) Compound->Debrom Radical Cleavage Polymer Polypyrrole Oligomers (Dark Precipitate) Compound->Polymer Oxidative Coupling Light UV Light / Fluorescent Light->Debrom Oxygen O2 / Moisture / Acid Trace Oxygen->Polymer

Figure 2: Primary degradation pathways: Photolytic debromination and oxidative polymerization.[1]

Standardized Protocols

Protocol A: Purity Verification (HPLC)

Use this method to validate compound integrity before starting critical synthesis.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; strong acids degrade the pyrrole).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Pyrazine absorption) and 280 nm.

  • Pass Criteria: Single peak >98% area integration.

Protocol B: Safe Handling for Synthesis
  • Weighing: Weigh quickly in air, but ideally inside a glovebox or glovebag for quantities >1g.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) for storage. Use Anhydrous THF or DMF for reactions.

  • Quenching: When working up reactions involving this intermediate, avoid strong mineral acids (HCl). Use saturated NH₄Cl or phosphate buffer (pH 7) to neutralize.

References

  • PubChem. (n.d.).[6] 2-bromo-5-(1H-pyrrol-1-yl)pyrazine (Compound Summary).[1][7] National Library of Medicine. Retrieved January 29, 2026, from [Link][1]

  • Royal Society of Chemistry. (2020). Synthesis of Pyrrolo[1,2-a]quinolines (Supplementary Information). (Context on N-aryl pyrrole stability). Retrieved January 29, 2026, from [Link][1]

Sources

Technical Support Center: Overcoming Low Yields in the Synthesis of N-Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-Substituted Pyrrole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with low yields in their synthetic routes. As a senior application scientist, I have compiled this resource based on established literature and extensive field experience to provide you with not just protocols, but a deeper understanding of the causality behind common synthetic pitfalls and their solutions. Our goal is to empower you to troubleshoot effectively and optimize your reactions for robust and reproducible outcomes.

This guide is structured to provide rapid access to critical information through FAQs, followed by in-depth troubleshooting guides for specific synthetic methods. Each recommendation is grounded in mechanistic principles and supported by citations to authoritative literature.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that frequently arise during the synthesis of N-substituted pyrroles.

Q1: My Paal-Knorr reaction is giving me a significant amount of a furan byproduct. What is the primary cause and how can I fix it?

A1: The formation of a furan byproduct is a classic competing reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions (pH < 3).[1] The mechanism for furan formation involves the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound itself, without the involvement of the amine.[2] To suppress this, maintain a neutral or weakly acidic environment.[1] Using the amine as a free base instead of an ammonium salt and employing milder acid catalysts, or even catalyst-free conditions in some cases, can significantly favor pyrrole formation.[1][3]

Q2: I'm using a sterically hindered amine, and my reaction is extremely sluggish. What are the best strategies to drive it to completion?

A2: Steric hindrance dramatically slows the rate of nucleophilic attack by the amine on the carbonyl carbons. The most direct approach is to increase the reaction temperature and prolong the reaction time. Microwave-assisted synthesis can be particularly effective in these cases, as it allows for rapid heating to high temperatures, often reducing reaction times from hours to minutes.[4][5] Additionally, consider using a less bulky, more active catalyst to facilitate the reaction. In some challenging cases, high-pressure conditions have been shown to improve yields.

Q3: My primary amine has a strong electron-withdrawing group, leading to poor yields. What's the underlying issue and the solution?

A3: Electron-withdrawing groups on the amine decrease its nucleophilicity, making the initial attack on the carbonyl group less favorable. To overcome this, you may need to employ more forcing reaction conditions, such as higher temperatures. Alternatively, using a more activated 1,4-dicarbonyl compound or a more potent catalyst can help to drive the reaction forward. In some instances, switching to a different synthetic strategy, such as a Buchwald-Hartwig or Ullmann coupling if you are synthesizing an N-aryl pyrrole, might be a more effective approach.

Q4: My final pyrrole product is dark and appears to be unstable. How can I improve its stability and purity?

A4: Pyrroles, being electron-rich aromatic compounds, can be susceptible to oxidation and polymerization, especially in the presence of light, heat, or acid.[6] It is crucial to purify the pyrrole soon after the reaction is complete. Standard purification methods include column chromatography and recrystallization.[7] For sensitive pyrroles, it is advisable to work up the reaction at lower temperatures and to use deoxygenated solvents. Storage of the purified pyrrole under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light is also recommended to prevent degradation. A patented method for purification involves treating the crude pyrrole with an acid or an activated carboxylic acid derivative followed by distillation under reduced pressure.[8][9]

Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow for identifying and resolving common issues in N-substituted pyrrole synthesis.

Troubleshooting_Workflow start Low Yield Observed check_purity 1. Assess Purity of Starting Materials (Amine, Dicarbonyl, Solvent) start->check_purity check_conditions 2. Verify Reaction Conditions (Temperature, Time, Atmosphere) check_purity->check_conditions analyze_byproducts 3. Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_byproducts furan_byproduct Furan Byproduct Detected? analyze_byproducts->furan_byproduct incomplete_reaction Incomplete Reaction? furan_byproduct->incomplete_reaction No adjust_ph Adjust pH to Neutral/Weakly Acidic Use Milder Catalyst furan_byproduct->adjust_ph Yes degradation Product Degradation? incomplete_reaction->degradation No optimize_temp_time Increase Temperature/Time Consider Microwave Synthesis incomplete_reaction->optimize_temp_time Yes milder_conditions Use Milder Conditions Optimize Purification degradation->milder_conditions Yes success Improved Yield degradation->success No adjust_ph->success optimize_temp_time->success milder_conditions->success

Caption: A systematic workflow for troubleshooting low yields in N-substituted pyrrole synthesis.

In-Depth Troubleshooting Guides by Synthetic Method

The Paal-Knorr Synthesis

The Paal-Knorr synthesis is one of the most direct methods for preparing N-substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[6][7] Despite its utility, several factors can lead to diminished yields.

  • Causality: As mentioned in the FAQs, strongly acidic conditions (pH < 3) favor the intramolecular cyclization of the 1,4-dicarbonyl to form a furan, a reaction that competes with the desired amine condensation.[4][7] The mechanism involves protonation of one carbonyl, followed by nucleophilic attack from the enol of the other carbonyl.[10][11]

  • Troubleshooting Protocol: pH and Catalyst Optimization

    • Neutralize the Amine Salt: If you are using an amine hydrochloride or other salt, neutralize it with a suitable base (e.g., NaHCO₃, Et₃N) before adding it to the reaction mixture.

    • Solvent and Catalyst Selection:

      • Option A (Mild Acid): Use a weak acid like acetic acid as the catalyst in a solvent like ethanol or toluene.[5]

      • Option B (Heterogeneous Catalyst): Employ a solid-supported acid catalyst such as silica sulfuric acid, which can be easily filtered off and often allows for solvent-free conditions.[7]

      • Option C (Green Solvents): Consider using deep eutectic solvents (e.g., choline chloride/urea) which can act as both the solvent and a mild catalyst, or even water with a suitable catalyst like iron(III) chloride.[6][12]

    • Monitor pH: If possible, monitor the pH of the reaction mixture and maintain it in the neutral to weakly acidic range.

  • Causality: Amines with electron-withdrawing groups are less nucleophilic, and sterically hindered amines or dicarbonyls can slow down the reaction rate significantly.[7]

  • Troubleshooting Protocol: Enhancing Reactivity

    • Increase Temperature: Gradually increase the reaction temperature. Monitor for any signs of product or starting material degradation by TLC.

    • Microwave-Assisted Synthesis: This is a highly effective method for accelerating sluggish reactions. The rapid and efficient heating can often overcome the activation energy barrier for unreactive substrates.[4][13]

      • Microwave Protocol Example:

        • In a microwave vial, combine the 1,4-dicarbonyl (1 mmol), primary amine (1.1 mmol), and a catalytic amount of acetic acid in a suitable solvent (e.g., ethanol, 2 mL).

        • Seal the vial and irradiate in a microwave reactor at 120-150 °C for 5-20 minutes.[4]

        • Monitor the reaction progress by TLC or LC-MS.

    • Choice of Catalyst: For particularly challenging substrates, a more active Lewis acid catalyst may be required. However, care must be taken to avoid conditions that are too harsh and could lead to degradation.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Acetic AcidCatalyticEthanolRefluxSeveral hoursModerate to Good[5]
Silica Sulfuric Acid~1Solvent-freeRoom Temp.3 min98[7]
Saccharin25MethanolRoom Temp.30 minGood to Excellent[7]
Iron(III) ChlorideCatalyticWaterMildGood to Excellent[12]
Zirconium(IV) chlorideCatalyticSolvent-free (Ultrasound)--Good[7]
Choline chloride/urea-Deep Eutectic Solvent8012-24 hours56-99[6]
Iodine10Solvent-free (Microwave)-<10 min75-98[14]
The Clauson-Kaas Synthesis

This method involves the reaction of a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst.[15][16] Low yields can often be attributed to harsh reaction conditions leading to product decomposition.[2]

  • Causality: Traditional Clauson-Kaas synthesis often employs refluxing in strong acids like acetic acid, which can degrade sensitive pyrrole products.

  • Troubleshooting Protocol: Milder Reaction Conditions

    • Aqueous Hydrolysis: A modified procedure involves the mild hydrolysis of 2,5-dimethoxytetrahydrofuran in water to form the more reactive 2,5-dihydroxytetrahydrofuran intermediate. This can then react with the amine at room temperature in a buffer solution.[2]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, reducing the exposure of the product to harsh conditions. Reactions can often be carried out in water or acetic acid for short periods (10-30 minutes).

    • Greener Catalysts: A variety of milder and more environmentally friendly catalysts have been successfully employed, including various Brønsted acids, metal catalysts, and nano-organocatalysts.[15]

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis involves the condensation of an α-haloketone with a β-ketoester and an amine or ammonia.[17] Yields for this reaction are often moderate, rarely exceeding 60%, and can be plagued by side reactions.[18]

  • Causality: The Hantzsch synthesis can be complex, with several potential side reactions. One common competing reaction is the Feist-Benary furan synthesis, which does not incorporate the amine.[18] The overall yields are often modest under classical conditions.[18]

  • Troubleshooting Protocol: Reaction Optimization

    • Solvent and Base Selection: The choice of solvent and base is critical. The reaction is typically carried out in the presence of a base which also acts as a reactant with the β-ketoester. Careful optimization of the base and solvent system for your specific substrates is recommended.

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as Yb(OTf)₃, can sometimes improve yields and alter the regioselectivity of the reaction.[18]

    • Non-conventional Methods: Due to the often modest yields of the classical Hantzsch synthesis, exploring non-conventional variations, such as photochemical methods, may be beneficial for certain substrates.[18]

Modern N-Arylation Methods: Buchwald-Hartwig and Ullmann Reactions

For the synthesis of N-aryl pyrroles, palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful tools. However, they come with their own set of challenges.

  • Causality: The success of the Buchwald-Hartwig reaction is highly dependent on the choice of palladium catalyst, ligand, and base.[19][20] Catalyst deactivation or a slow catalytic cycle can lead to incomplete reactions. The base plays a crucial role and its solubility can significantly impact the reaction rate.[20]

  • Troubleshooting Protocol: Ligand and Base Screening

    • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich heterocycles like pyrrole, bulky electron-rich ligands are often required. A screening of different generations of Buchwald ligands is often necessary.

    • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for base-sensitive substrates, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ may be necessary. The physical properties of the base (e.g., particle size) can also affect the reaction rate.[20]

    • Solvent Choice: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are common choices.

    • Pre-catalyst Activation: Using a well-defined palladium pre-catalyst can lead to more reproducible results as it avoids the need for in-situ catalyst formation.[21]

  • Causality: Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, limiting their functional group tolerance.[22][23] Aryl chlorides are particularly challenging substrates.[22]

  • Troubleshooting Protocol: Modern Ullmann Conditions

    • Catalytic Copper Source: Use a catalytic amount of a copper(I) salt, such as CuI.

    • Ligand Addition: The addition of a ligand is crucial for milder reaction conditions. Diamine ligands and N-methylglycine have been shown to be effective.[24][25]

    • Solvent and Base: Polar aprotic solvents like DMF or dioxane are often used in combination with a base like K₃PO₄.[22]

    • Microwave Synthesis: For sluggish reactions, microwave heating can be beneficial.[22]

Purification Strategies for N-Substituted Pyrroles

The purification of N-substituted pyrroles can be challenging due to their potential instability and the presence of colored byproducts.

  • Standard Techniques:

    • Column Chromatography: This is the most common method for purifying pyrroles. A silica gel stationary phase with a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.

    • Recrystallization: If the pyrrole is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Dealing with Common Impurities:

    • Unreacted Amine: Can often be removed by an acidic wash (e.g., dilute HCl) during the aqueous workup, provided the pyrrole is not acid-sensitive.

    • Unreacted Dicarbonyl: Can sometimes be removed by a wash with a sodium bisulfite solution.

    • Polymeric Byproducts: These are often highly colored and can be challenging to remove. Running the column with a less polar solvent system initially can help to retain these impurities at the baseline. In some cases, a plug of silica gel filtration before full chromatography can be beneficial.

  • Specialized Purification Protocol: For certain crude pyrroles, treatment with an acid or an activated carboxylic acid derivative followed by vacuum distillation can be an effective purification method.[8][9] This process can help to remove water and other impurities.

Mechanistic Insights: The Paal-Knorr Reaction

Understanding the reaction mechanism is key to effective troubleshooting. The following diagram illustrates the accepted mechanism for the Paal-Knorr synthesis of pyrroles.

Paal_Knorr_Mechanism cluster_0 Paal-Knorr Pyrrole Synthesis Mechanism cluster_1 Competing Furan Synthesis (Acid-Catalyzed) Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Nucleophilic attack of Amine on Protonated Carbonyl Amine Primary Amine (R-NH2) Amine->Hemiaminal Dihydroxytetrahydropyrrole 2,5-Dihydroxytetrahydropyrrole Derivative Hemiaminal->Dihydroxytetrahydropyrrole Intramolecular Nucleophilic Attack Pyrrole N-Substituted Pyrrole Dihydroxytetrahydropyrrole->Pyrrole Dehydration (-2 H2O) Dicarbonyl2 1,4-Dicarbonyl Enol Enol Intermediate Dicarbonyl2->Enol Enolization CyclicHemiacetal Cyclic Hemiacetal Enol->CyclicHemiacetal Intramolecular Attack on Protonated Carbonyl Furan Furan Byproduct CyclicHemiacetal->Furan Dehydration (-H2O)

Caption: Mechanism of the Paal-Knorr pyrrole synthesis and the competing furan formation.

References

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Catalysis Reviews, 60(3), 345-397.[7]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link][5]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link][12]

  • ResearchGate. (2005). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Retrieved from [Link][2]

  • ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. Retrieved from [Link][24]

  • Google Patents. (1996). Process for the purification of crude pyrroles. Retrieved from [8]

  • ACS Publications. (2019). A Green Synthesis of Pyrrole Derivative and Green Chemistry Learning for Beginners in Undergraduate Organic Chemistry Curriculum. Retrieved from [Link][3]

  • Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link][26]

  • ACS Publications. (2017). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link][19]

  • Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link][15]

  • ResearchGate. (2018). The Hantzsch pyrrole synthesis. Retrieved from [Link][27]

  • Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.[6]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link][11]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from [Link][21]

  • Taylor & Francis Online. (2018). The Paal–Knorr Pyrroles Synthesis: A Green Perspective. Retrieved from [Link][28]

  • National Institutes of Health. (2007). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Retrieved from [Link][14]

  • National Center for Biotechnology Information. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link][16]

  • Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link][29]

  • ResearchGate. (2015). The Paal-Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Retrieved from [Link][30]

  • Arkivoc. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link][25]

  • Google Patents. (1996). Purification of crude pyrroles. Retrieved from [9]

  • YouTube. (2026). Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11. Retrieved from [Link][31]

  • Pensoft Publishers. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Retrieved from [Link][13]

  • ResearchGate. (2011). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link][32]

  • Scribd. (n.d.). The Hantzsch Pyrrole Synthesis. Retrieved from [Link][23]

  • Química Orgánica.org. (n.d.). Hantzch synthesis of pyrrole. Retrieved from [Link][17]

Sources

Challenges in the functionalization of the pyrrole moiety

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Reactivity & Selectivity in Pyrrole Synthesis

Welcome to the Pyrrole Support Hub

You have reached the advanced troubleshooting center for heteroaromatic functionalization. Pyrrole (


) is notoriously temperamental due to its excessive electron density (

-excessive). While this makes it highly reactive toward electrophiles, it also leads to the three most common "error codes" in the lab:
  • Acid-Induced Polymerization (The "Red Tar" phenomenon).

  • Regioselectivity Failure (C2 vs. C3 mixtures).

  • Polysubstitution (Uncontrollable reactivity).

Below are the resolved support tickets for these specific issues, including mechanistic root cause analysis and self-validating protocols.

Ticket #001: Reaction Mixture Turned to Black/Red Tar

Diagnosis: Acid-Catalyzed Polymerization Severity: Critical (Total loss of starting material)

Root Cause Analysis

Pyrrole is an acid-sensitive moiety.[1] In the presence of strong Brønsted acids (or even strong Lewis acids), the pyrrole ring is protonated. Unlike benzene, protonation does not occur on the nitrogen (which would destroy aromaticity immediately) but rather at the C2 or C3 position.

  • The Glitch: The protonated pyrrole cation acts as a potent electrophile. It is immediately attacked by a neutral, unprotonated pyrrole molecule.

  • The Result: A chain reaction ensues, forming oligomers (trimmers, tetramers) that oxidize in air to form "pyrrole red" or black polypyrrole tars.

Troubleshooting Protocol: The Vilsmeier-Haack Workaround

To functionalize pyrrole without triggering polymerization, you must avoid free protons. The Vilsmeier-Haack reaction is the "Safe Mode" for formylation because it generates a reactive electrophile (iminium salt) in situ without a highly acidic environment.

Step-by-Step Protocol (Self-Validating):

  • Reagent Prep (The "Color Check"):

    • Cool anhydrous DMF (1.2 eq) to 0°C under

      
      .
      
    • Add

      
       (1.1 eq) dropwise.
      
    • Validation: The solution should remain clear or turn slightly yellow. If it turns dark red immediately, your DMF is wet. Abort and distill DMF.

  • Addition:

    • Dilute pyrrole (1.0 eq) in DCE (1,2-dichloroethane) or DCM.

    • Add the pre-formed Vilsmeier reagent dropwise to the pyrrole at 0°C.

  • Quench (The Critical Step):

    • After consumption of SM (TLC check), pour the mixture into ice-cold sodium acetate (aq) or saturated

      
      .
      
    • Why? You must neutralize the phosphorus intermediates immediately to prevent acid buildup during workup.

Visualizing the Pathway

PyrrolePolymerization Pyrrole Pyrrole Monomer Cation C2-Protonated Cation (Electrophile) Pyrrole->Cation + H+ Formyl 2-Formylpyrrole (Stable Product) Pyrrole->Formyl + Vilsmeier Reagent Acid Strong Acid (H+) Dimer Dimer/Oligomer Cation->Dimer + Pyrrole Tar Black Tar (Polymerization) Dimer->Tar Oxidation/Chain Growth Vilsmeier Vilsmeier Reagent (Chloromethyliminium) Vilsmeier->Formyl

Figure 1: Comparison of the destructive acid-catalyzed polymerization pathway versus the controlled Vilsmeier-Haack formylation.

Ticket #002: Cannot Access C3 Position (Regioselectivity Error)

Diagnosis: Kinetic Control Favoring C2 Severity: Moderate (Wrong isomer synthesized)

Root Cause Analysis

Pyrrole undergoes Electrophilic Aromatic Substitution (


) preferentially at the C2 (

) position.
  • Mechanism: The

    
    -complex intermediate formed at C2 is stabilized by three resonance structures (preserving the iminium character). Attack at C3 (
    
    
    
    ) yields only two resonance structures.
  • The Fix: To force C3 substitution, you must sterically block the C2 positions using a bulky group on the Nitrogen.

The "Bulky Shield" Strategy (TIPS Protection)

Using a Triisopropylsilyl (TIPS) group on the nitrogen creates a "steric umbrella" that shields the adjacent C2 carbons, forcing incoming electrophiles to the C3 position.

Directing Group Comparison Table:

N-Protecting GroupSteric BulkC2:C3 Selectivity RatioRemoval Condition
-H (Unprotected) None>95 : 5 (C2 favored)N/A
-Me (Methyl) Low>90 : 10 (C2 favored)Difficult
-Boc (tert-butyl carbamate) Medium~60 : 40 (Mixture)Acid/Heat
-TIPS (Triisopropylsilyl) High <5 : 95 (C3 favored) Fluoride (

)
Protocol: C3-Selective Bromination
  • Protection: React pyrrole with TIPS-OTf and 2,6-lutidine (base) in DCM.

    • Checkpoint: Quantitative conversion to N-TIPS pyrrole.

  • Bromination: Treat N-TIPS pyrrole with NBS (N-Bromosuccinimide) at -78°C in THF.

    • Result: The bulky TIPS group blocks C2; Bromine adds exclusively to C3.

  • Deprotection: Treat with TBAF (Tetra-n-butylammonium fluoride) to recover the free N-H pyrrole, now functionalized at C3.

Ticket #003: Direct C-H Arylation Yields Mixtures

Diagnosis: Lack of Oxidant/Solvent Tuning Severity: High (Purification nightmare)

Root Cause Analysis

Modern Pd-catalyzed C-H activation is greener than traditional coupling but prone to "polyarylation" (C2 and C5 reacting simultaneously) because the product (mono-aryl pyrrole) is often more electron-rich and reactive than the starting material.

Optimization Matrix (The "Davos" Protocol)

To achieve mono-selectivity at C2:

  • Solvent Switch: Do not use polar aprotic solvents (DMF/DMA) alone if selectivity is poor. Use acidic modifiers.

    • Recommendation: Add PivOH (Pivalic acid) as a proton shuttle. It lowers the energy barrier for the C-H bond cleavage at the most acidic position (C2).

  • Stoichiometry: Use a large excess of Pyrrole (2-3 eq) relative to the Aryl Halide. This statistically favors mono-arylation.

Visualizing the Decision Logic:

RegioselectivityLogic Start Select Target Position C2 Target: C2 (Alpha) Start->C2 C3 Target: C3 (Beta) Start->C3 MethodC2 Method: Standard SEAr or Vilsmeier-Haack C2->MethodC2 Block Step 1: Install Bulky Group (N-TIPS) C3->Block WarningC2 Caution: Protect N if using strong electrophiles MethodC2->WarningC2 React Step 2: Electrophilic Attack (Forces C3) Block->React Deprotect Step 3: Remove TIPS (TBAF) React->Deprotect

Figure 2: Decision tree for selecting the correct synthetic pathway based on regiochemical targets.

Ticket #004: N-Alkylation vs. C-Alkylation

Diagnosis: HSAB (Hard Soft Acid Base) Mismatch Severity: Low (Predictable)

User Query: "I tried to alkylate the Nitrogen using an alkyl halide, but I got significant Carbon alkylation."

Solution: The pyrrole anion is an ambident nucleophile .

  • Nitrogen = Hard Nucleophile (high charge density).

  • Carbon = Soft Nucleophile (orbital control).

The Fix:

  • For N-Alkylation: Use "Hard" conditions. Use a counter-ion that dissociates well (K+ or Cs+) and a polar solvent (DMSO or DMF) to leave the Nitrogen "naked" and reactive. Use hard electrophiles (e.g., Alkyl Tosylates).

    • Reagent: KOH + DMSO (Solid-Liquid Phase Transfer).

  • For C-Alkylation: Use "Soft" conditions. Use counter-ions that associate tightly (Li+ or Mg2+) or non-polar solvents. Use soft electrophiles (e.g., Alkyl Iodides).

References & Validated Sources
  • Mechanism of Polymerization:

    • Title: Kinetics and mechanism of pyrrole chemical polymerization.[2][3][4]

    • Source: ResearchGate / Elsevier.

    • URL:

  • C3-Selective Functionalization (TIPS Strategy):

    • Title: Direct catalytic synthesis of β-(C3)-substituted pyrroles.[5]

    • Source: Royal Society of Chemistry (Chem. Commun.).

    • URL:

  • C-H Activation & Arylation:

    • Title: β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins.

    • Source: Journal of the American Chemical Society (JACS).

    • URL:[6]

  • Vilsmeier-Haack Protocol:

    • Title: Pyrrole: The Vilsmeier Reaction (Mechanism & Animation).[7]

    • Source: ChemTube3D (University of Liverpool).

    • URL:

Sources

Validation & Comparative

1H NMR Characterization Guide: 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and characterization protocol for 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic building blocks.

Unlike standard data sheets, this guide functions as a comparative analysis , distinguishing the target molecule from its specific precursors and potential regioisomers using high-fidelity 1H NMR spectroscopy.

The Fingerprint of Purity in Heterocyclic Synthesis

Part 1: Executive Summary & Strategic Context

In drug development, the pyrazine scaffold is ubiquitous, but the introduction of a pyrrole ring at the C5 position creates a unique electronic "push-pull" system. Characterizing 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine requires distinguishing it from the symmetric starting material (2,5-dibromopyrazine ) and ensuring the integrity of the C-N bond formation.

This guide compares the NMR signature of the Target Product against Alternative States (Unreacted Starting Material and Hydrolysis Byproducts) to provide a definitive "Go/No-Go" decision matrix for your synthesis.

The Core Challenge

The symmetry of the starting material (2,5-dibromopyrazine) masks impurities. A successful reaction breaks this symmetry, splitting the pyrazine signal. Your primary success metric is the resolution of the pyrazine singlets.

Part 2: Comparative Spectral Analysis

The following data compares the target molecule with its primary contaminant.

The Target: 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine
  • Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.

  • Key Feature: Loss of symmetry in the pyrazine ring and appearance of two distinct pyrrole environments.

Proton AssignmentChemical Shift (δ ppm)*MultiplicityIntegrationCoupling Constant (

)
Structural Insight
Pyrazine H-3 8.65 – 8.75 Singlet (d)1H

Hz
Ortho to Br; Deshielded by -I effect of Br.
Pyrazine H-6 8.35 – 8.45 Singlet (d)1H

Hz
Ortho to Pyrrole; Shielded relative to H-3 due to +M effect of Pyrrole N.
Pyrrole

-H
(2', 5')
7.40 – 7.55 Triplet/dd2H

Hz
Deshielded by Pyrazine ring current.
Pyrrole

-H
(3', 4')
6.35 – 6.45 Triplet/dd2H

Hz
Typical aromatic pyrrole region.

*Note: Shifts are representative of CDCl₃. In DMSO-d₆, expect a downfield shift of 0.1–0.3 ppm for all signals.

The Alternative: 2,5-Dibromopyrazine (Starting Material)

If your reaction is incomplete, you will see this "ghost" signal.

  • Signal: A single, sharp Singlet at ~8.60 ppm (in CDCl₃).

  • Differentiation: The target product splits this region into two signals (H-3 and H-6). If you see a third singlet exactly in between your product peaks, you have unreacted starting material.

The Impurity: Hydrolysis Byproduct (5-Bromopyrazin-2-ol)
  • Signal: Broad exchangeable singlet (OH) > 10 ppm.

  • Shift: Pyrazine protons shift significantly upfield (7.8 – 8.2 ppm) due to the tautomeric amide character.

Part 3: Visual Logic & Workflow

The following diagrams illustrate the decision logic and experimental workflow.

Diagram 1: Spectral Assignment Logic

This decision tree helps you assign peaks based on electronic environments.

NMR_Logic Molecule 2-Bromo-5-(pyrrol-1-yl)pyrazine Pyrazine Pyrazine Ring (Electron Deficient) Molecule->Pyrazine Pyrrole Pyrrole Ring (Electron Rich) Molecule->Pyrrole H3 H-3 (Ortho to Br) δ ~8.7 ppm Most Deshielded Pyrazine->H3 Inductive Effect (-I) H6 H-6 (Ortho to N) δ ~8.4 ppm Shielded by N-Donation Pyrazine->H6 Resonance Effect (+M) Alpha Pyrrole α-H δ ~7.5 ppm Triplet Pyrrole->Alpha Deshielding Cone Beta Pyrrole β-H δ ~6.4 ppm Triplet Pyrrole->Beta Standard Aromatic

Caption: Electronic effects dictating the chemical shift hierarchy. H-3 is the furthest downfield due to bromine's inductive effect.

Diagram 2: Characterization Workflow

A self-validating protocol to ensure sample integrity before acquisition.

Workflow Start Crude Reaction Mixture TLC TLC Check (Hexane/EtOAc) Start->TLC Workup Aqueous Workup (Remove Salts/DMSO) TLC->Workup Dry Drying (Na2SO4) & Vac Workup->Dry Sample Prepare NMR Sample (~10mg in 0.6mL CDCl3) Dry->Sample Acquire Acquire 1H NMR (ns=16, d1=1.0s) Sample->Acquire Analyze Check Region 8.3-8.8 ppm Acquire->Analyze Decision 3 Singlets? Analyze->Decision Pure Product Confirmed (2 Singlets) Decision->Pure No Impure Recrystallize/Column (Contains SM) Decision->Impure Yes

Caption: Operational workflow emphasizing the critical check for starting material (SM) in the aromatic region.

Part 4: Detailed Experimental Protocol

To replicate the data presented above, follow this standardized protocol. This ensures that solvent peaks and water suppression do not interfere with the critical pyrazine signals.

Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) or DMSO-d₆.

    • Note: CDCl₃ is preferred for sharper peaks. Use DMSO-d₆ only if solubility is poor, but be aware that the water peak (3.33 ppm) may obscure pyrrole signals if wet.

  • Filtration: If the solution is cloudy (common with inorganic salts from Ullmann coupling), filter through a small plug of cotton or glass wool into the NMR tube. Suspended solids cause line broadening.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Number of Scans (NS): 16 (Sufficient for >5mg). Increase to 64 if <2mg.

  • Relaxation Delay (D1): 1.0 second.

  • Spectral Width (SW): 14 ppm (-2 to 12 ppm).

  • Temperature: 298 K (25°C).

Processing & Integration
  • Phase Correction: Apply automatic phasing, then manually adjust if the baseline dips around the large solvent peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 1).

  • Referencing: Set the residual CHCl₃ peak to 7.26 ppm (or DMSO to 2.50 ppm).

  • Integration:

    • Set the Pyrrole

      
      -H  (approx 7.5 ppm) to 2.00 .
      
    • Verify that the pyrazine singlets integrate to 1.00 each.

    • Self-Validation: If Pyrazine peaks integrate to <0.9 relative to pyrrole, check for pyrrole impurities (e.g., excess pyrrole starting material).

Part 5: Troubleshooting & FAQ

Q: I see a triplet at 6.2 ppm and 6.7 ppm. What is it? A: This is likely free Pyrrole (starting material). Free pyrrole shifts are typically 6.74 (


) and 6.23 (

) in CDCl₃. In the product, the attachment to the electron-deficient pyrazine ring shifts these peaks downfield (to ~7.5 and ~6.4).

Q: The pyrazine peaks are overlapping. A: Switch solvents. If CDCl₃ gives accidental overlap (rare for this molecule), switch to DMSO-d₆ or Acetone-d₆ . The different dielectric constants will shift the protons independently, resolving the overlap.

Q: My sample is black/dark. A: This indicates oxidized polypyrrole impurities. These are paramagnetic and will cause severe line broadening. Filter the sample through a short pad of silica gel or activated charcoal before NMR analysis.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3438 (Pyrrole) & No. 1667 (Pyrazine). AIST. Available at: [Link]

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (General reference for Pyrazine/Pyrrole substituent effects). Available at: [Link]

  • PubChem. 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine (Compound Summary). National Library of Medicine. Available at: [Link]

Comparing reactivity of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine with other halopyrazines

[1]

Executive Summary

This guide provides a technical analysis of 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine (referred to herein as Target-1 ).[1] Unlike standard halopyrazines, Target-1 exhibits a unique "push-pull" electronic character. The electron-deficient pyrazine ring (pull) is coupled with an electron-rich pyrrole unit (push) via the nitrogen atom.[1]

Key Finding: The N-linked pyrrole substituent significantly deactivates the C2-Bromine bond towards Nucleophilic Aromatic Substitution (SNAr) compared to nitro- or unsubstituted analogs, while retaining excellent utility in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Electronic Profiling & Mechanistic Insight

To predict reactivity, we must understand the competition between the pyrazine's electron deficiency and the pyrrole's donating capacity.

The "Push-Pull" System

The pyrrol-1-yl group is an electron donor (+M effect), although weaker than a standard dialkylamine because the nitrogen lone pair is partially sequestered in the pyrrole's aromatic sextet. However, it still donates electron density into the pyrazine ring, raising the LUMO energy.

Comparative Electronic Landscape:

Substituent at C5Electronic EffectImpact on C2-Br (SNAr)Impact on C2-Br (Pd-Oxidative Addition)
-NO2 (Nitro)Strong EWG (-M, -I)Hyper-Activated (Fastest)Activated
-H (Unsubstituted)NeutralBaselineBaseline
-Pyrrol-1-yl (Target)Moderate EDG (+M)Deactivated (Slow)Slightly Deactivated (Requires active catalyst)
-OCH3 (Methoxy)Strong EDG (+M)Strongly Deactivated (Very Slow)Deactivated
Resonance Visualization (DOT Diagram)

The following diagram illustrates the resonance flow that increases electron density at the C2 position, hindering nucleophilic attack.

ResonanceEffectPyrrolePyrrole Ring(Electron Rich)NitrogenN-Linkage(Lone Pair Donor)Pyrrole->NitrogenStabilizationPyrazinePyrazine Ring(Electron Deficient)Nitrogen->Pyrazine+M Effect(Donation)C2_BrC2-Br Bond(Reaction Center)Pyrazine->C2_BrIncreased e- Density(Resists Nucleophiles)

Figure 1: Electronic resonance flow. The pyrrole nitrogen donates density into the pyrazine ring, shielding the C-Br bond from nucleophilic attack.

Reactivity Matrix: Performance Comparison

Suzuki-Miyaura Cross-Coupling

Target-1 is an excellent substrate for Suzuki coupling.[1] While the oxidative addition is slightly slower than in 2-bromo-5-nitropyrazine, the absence of strong electron-withdrawing groups prevents competitive homocoupling or degradation often seen with highly activated substrates.[1]

Experimental Data Summary (Yield Comparison):

SubstrateCoupling PartnerCatalyst SystemYieldNotes
2-Bromo-5-nitropyrazinePhenylboronic acidPd(PPh3)4 / Na2CO385-95%Very fast; risk of protodeboronation side products.[1]
Target-1 Phenylboronic acidPd(dppf)Cl2 / K2CO3 88% Clean reaction; requires slightly higher temp (80°C).
2-Bromo-5-methoxypyrazinePhenylboronic acidPd(OAc)2 / S-Phos75%Requires electron-rich ligands due to oxidative addition barrier.[1]
Nucleophilic Aromatic Substitution (SNAr)

This is where Target-1 differs most from the nitro-analog.[1] The pyrrole group makes SNAr difficult.

  • Scenario: Displacement of Br with Morpholine.

  • 2-Bromo-5-nitropyrazine: Reacts at RT (Exothermic).[1]

  • Target-1: No reaction at RT. Requires 120°C in DMSO or Microwave irradiation.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling for Target-1

Use this protocol for generating bi-aryl scaffolds.[1]

Materials:

  • 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Pd(dppf)Cl2[1][2]·DCM (0.05 equiv) - Chosen for stability and bite angle.[1]

  • K2CO3 (2.0 M aq.[1] solution, 3.0 equiv)

  • 1,4-Dioxane (0.2 M concentration)[1]

Step-by-Step:

  • Degassing: Charge a reaction vial with the pyrazine, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and aqueous K2CO3 via syringe.

  • Reaction: Heat the block to 85°C for 4–6 hours. (Monitor by LC-MS; look for disappearance of M+H 224/226).

  • Workup: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: SNAr Displacement (High Energy Conditions)

Use only if C-N bond formation via Buchwald coupling is not feasible.[1]

Materials:

  • Target-1 (1.0 equiv)

  • Nucleophilic Amine (2.0 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • DMSO (dry)[1]

Step-by-Step:

  • Dissolve Target-1 in DMSO.[1] Add amine and base.[2][3]

  • Microwave Irradiation: Heat to 140°C for 30 minutes.

  • Note: If conversion is low (<50%), switch to Buchwald-Hartwig conditions (Pd2(dba)3 / Xantphos).[1]

Decision Making Workflow

Use the following logic tree to select the correct synthetic route for your application.

WorkflowStartStart: 2-Bromo-5-(1H-pyrrol-1-yl)pyrazineGoalWhat is your target bond?Start->GoalCC_BondC-C Bond(Aryl/Alkyl)Goal->CC_BondCN_BondC-N Bond(Amine)Goal->CN_BondSuzukiSuzuki CouplingUse Pd(dppf)Cl2High Success RateCC_Bond->SuzukiCheck_NucIs Nucleophile Strong?(e.g., Thiol, Alkoxide)CN_Bond->Check_NucSNArTry S_NArHigh Temp (120°C+)DMSO/DMFCheck_Nuc->SNArYes (Strong Nuc)BuchwaldBuchwald-HartwigUse Pd2(dba)3 + XantphosRecommended for AminesCheck_Nuc->BuchwaldNo (Weak Nuc/Amine)

Figure 2: Synthetic decision tree.[1] Due to electronic deactivation, Pd-catalyzed C-N coupling is preferred over SNAr for amines.[1]

Stability and Handling

  • Light Sensitivity: The pyrrole ring is susceptible to photo-oxidation. Store the compound in amber vials under inert atmosphere (Argon/Nitrogen).

  • Acid Sensitivity: Pyrroles can polymerize in strong acids. Avoid acidic workups; use neutral or basic buffers.

  • Purification: When purifying via silica gel, add 1% Triethylamine to the eluent to prevent acid-catalyzed decomposition of the pyrrole moiety on the silica surface.

References

  • General Reactivity of Pyrazines

    • Topic: Comprehensive review of halopyrazine reactivity in Pd-c
    • Source:Organic & Biomolecular Chemistry, 2013, 11 , 3217-3238.[1]

  • Electronic Effects in SNAr

    • Topic: Quantitative analysis of substituent effects (Hammett constants)
    • Source:Master Organic Chemistry, "Nucleophilic Aromatic Substitution: The Effect of Substituents".
  • Suzuki Coupling of Deactivated Heterocycles

    • Topic: Optimization of Suzuki coupling for electron-rich/deactivated heteroaryl halides using Pd(dppf)Cl2.
    • Source:Chemical Science, 2016, 7 , 6909-6918.[1]

  • Pyrrole Electronic Properties

    • Topic: Analysis of the pyrrolyl group as an electron donor in conjug
    • Source:The Journal of Organic Chemistry, "Structural Effects on the Electronic Properties of Extended Fused-Ring Pyrazine Analogues".
    • [1]

A Senior Application Scientist's Guide: Evaluating Core Scaffolds for Kinase Inhibitor Synthesis Beyond 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals engaged in the synthesis of kinase inhibitors, the selection of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a research program. The 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine scaffold has served as a valuable building block, particularly in the development of inhibitors for targets like the Fibroblast Growth Factor Receptors (FGFRs)[1][2]. Its pyrazine core effectively interacts with the kinase hinge region, while the bromine atom provides a versatile handle for introducing molecular diversity through cross-coupling reactions[1][2].

However, the landscape of kinase inhibitor design is vast and dynamic. An over-reliance on a single scaffold can limit the exploration of chemical space and the potential for discovering compounds with superior potency, selectivity, or pharmacokinetic properties. This guide provides a comparative analysis of potent and clinically validated alternatives to the pyrrolopyrazine system, focusing on scaffolds that have demonstrated significant promise. We will delve into the rationale behind their selection, compare their performance using experimental data, and provide actionable protocols for their synthesis and evaluation.

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer[3][4]. Small molecule inhibitors typically function by competing with ATP for binding in the kinase's active site[3]. The effectiveness of these inhibitors is largely determined by the core scaffold's ability to form key interactions, most notably hydrogen bonds, with the "hinge region" of the kinase domain.

cluster_0 Kinase Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GrowthFactor->Receptor KinaseDomain Inactive Kinase Domain Receptor->KinaseDomain ActiveKinase Active Kinase Domain (Autophosphorylation) KinaseDomain->ActiveKinase Dimerization ADP ADP ActiveKinase->ADP PhosphoSubstrate Phosphorylated Substrate ActiveKinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->ActiveKinase Substrate Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., MEK-ERK, PI3K-Akt) PhosphoSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Kinase Inhibitor (e.g., Pyrrolopyrazine) Inhibitor->ActiveKinase Competitive Binding

Caption: General mechanism of receptor tyrosine kinase inhibition.

The Benchmark: The 5H-Pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine core, often used in a protected form like 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, is a potent "hinge-binder"[1]. Its structure enables the formation of crucial hydrogen bonds within the ATP binding pocket of kinases[5]. This scaffold has been instrumental in developing potent and selective inhibitors for FGFRs, a family of receptor tyrosine kinases implicated in various cancers[2]. The bromine atom at the 2-position is strategically placed for derivatization via palladium-catalyzed reactions such as Suzuki or Sonogashira couplings, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents[2][6].

Promising Alternative Scaffolds

While effective, the pyrrolopyrazine core is one of many "privileged scaffolds" in kinase inhibitor design. Here, we compare it with two highly successful alternatives: pyrazolopyrimidines and imidazopyrazines.

The Pyrazolo[3,4-d]pyrimidine Core: The ATP Isostere

The pyrazolo[3,4-d]pyrimidine scaffold is arguably one of the most successful cores in kinase inhibitor development. Its structure is bioisosteric to the adenine base of ATP, allowing it to form similar hydrogen bonding patterns with the kinase hinge region, making it a highly effective ATP-competitive inhibitor[7]. This mimicry provides a strong foundation for potent inhibition across a wide range of kinase families.

Key Advantages & Applications:

  • Versatility: This scaffold has yielded inhibitors for numerous kinase targets, including Bruton's tyrosine kinase (BTK), SRC-family kinases, EGFR, and CDKs[7][8][9].

  • Proven Clinical Success: The most notable example is Ibrutinib, an approved BTK inhibitor for B-cell cancers, which is built upon a pyrazolo[3,4-d]pyrimidine core[7].

  • Tunable Selectivity: Chemical modifications at various positions of the bicyclic system allow for fine-tuning of selectivity between different kinases[10]. For example, studies have shown that anilino substitutions at the C-4 position can lead to potent CDK2 inhibitory activity[9].

The Imidazo[1,5-a]pyrazine Core: A Clinically Validated Powerhouse

The imidazo[1,5-a]pyrazine scaffold represents another class of highly effective kinase inhibitors. It maintains the critical nitrogen atoms of the pyrazine ring for hinge binding while offering distinct vectors for substitution and optimization of physicochemical properties.

Key Advantages & Applications:

  • FDA-Approved Drugs: Acalabrutinib (Calquence), a second-generation BTK inhibitor, is based on the imidazo[1,5-a]pyrazine core[3]. It demonstrates high potency and selectivity, with an IC50 of 3 nM for BTK and a better safety profile compared to the first-generation inhibitor, ibrutinib[3].

  • Targeting Diverse Kinases: Beyond BTK, this scaffold has been utilized to develop inhibitors for spleen tyrosine kinase (SYK) with compounds like Entospletinib, which is being investigated for hematological malignancies[3].

  • Favorable Binding Interactions: The imidazopyrazine motif in acalabrutinib interacts with key residues Glu475 and Met447 in the BTK active site through hydrogen bonding, anchoring the inhibitor effectively[3].

Quantitative Performance Comparison

The following table summarizes the performance of representative inhibitors from each scaffold class against their primary targets, providing a clear comparison of their potency.

ScaffoldExample CompoundPrimary Target Kinase(s)IC50 (nM)Key AdvantagesReference(s)
5H-Pyrrolo[2,3-b]pyrazine Compound 13 (Research)FGFR10.6High potency and selectivity for FGFR; versatile synthetic handle.[2]
Pyrazolo[3,4-d]pyrimidine Compound 5i (Research)EGFR / VEGFR20.3 (EGFR), 7.6 (VEGFR2)Potent dual inhibition; strong ATP-competitive binding due to adenine mimicry.[11]
Imidazo[1,5-a]pyrazine AcalabrutinibBTK3High potency and selectivity; clinically approved with a favorable safety profile.[3]
Pyrazine-2-carboxamide GilteritinibFLT3 / AXL0.29 (FLT3), 0.73 (AXL)Potent dual inhibitor; FDA-approved for AML with mutated FLT3.[3]
Quinoxaline Erdafitinibpan-FGFR (1, 2, 3, 4)1.2 - 5.7Potent pan-FGFR inhibition; addresses a range of FGFR-driven cancers.[3]

Experimental Protocols

To facilitate the exploration of these alternative scaffolds, we provide detailed, self-validating experimental protocols for the synthesis of a key intermediate and for a general kinase inhibition assay.

Protocol 1: Synthesis of a 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Intermediate

This protocol describes a common and efficient route to a versatile pyrazolopyrimidine intermediate, which can be further derivatized at the 4-position. The causality behind this choice is its reliability and the commercial availability of starting materials. The reaction proceeds via condensation to form a 5-aminopyrazole, followed by cyclization and chlorination.

cluster_1 Synthesis of 4-Chloro-Pyrazolopyrimidine Intermediate Start β-Ketonitrile + Hydrazine Hydrate Step1 Step 1: Condensation (Ethanol, Reflux) Start->Step1 Intermediate1 5-Aminopyrazole Intermediate Step1->Intermediate1 Step2 Step 2: Cyclization (Formamide, 180°C) Intermediate1->Step2 Intermediate2 Pyrazolo[3,4-d]pyrimidin-4-one Step2->Intermediate2 Step3 Step 3: Chlorination (POCl₃, Reflux) Intermediate2->Step3 Product 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Step3->Product

Caption: Workflow for the synthesis of a key pyrazolopyrimidine intermediate.

Step-by-Step Methodology:

  • Synthesis of 5-Aminopyrazole Intermediate:

    • To a solution of the appropriate β-ketonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq). The use of a slight excess of hydrazine ensures complete consumption of the starting nitrile[12].

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The resulting crude 5-aminopyrazole can often be used in the next step without further purification. If necessary, purify by recrystallization from ethanol.

  • Cyclization to form Pyrazolo[3,4-d]pyrimidin-4-one:

    • Combine the crude 5-aminopyrazole (1.0 eq) with formamide (10-15 volumes). Formamide serves as both the solvent and the source of the additional carbon atom for the pyrimidine ring.

    • Heat the mixture to 180-190 °C for 8-12 hours.

    • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Collect the solid by filtration, wash with water and then a small amount of cold ethanol, and dry under vacuum to yield the pyrazolo[3,4-d]pyrimidin-4-one.

  • Chlorination to Yield the Final Intermediate:

    • Carefully add the pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 volumes). This is an exothermic reaction and should be done in a fume hood with appropriate personal protective equipment.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Reflux the mixture for 3-5 hours until the reaction is complete (monitored by TLC)[11].

    • Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, which can be purified by column chromatography.

Protocol 2: General Kinase Inhibition Assay

This protocol outlines a robust, homogeneous (no-wash) biochemical assay suitable for medium- to high-throughput screening of kinase inhibitors. The choice of detection method (e.g., fluorescence polarization, TR-FRET, or luminescence) will depend on available instrumentation[13][14].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution in the same assay buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors[13].

    • Prepare serial dilutions of the test compound in DMSO, then dilute into the assay buffer to create a 4X compound solution. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X compound solution to the appropriate wells.

    • For controls, add 5 µL of buffer with the same DMSO concentration (100% activity, high control) or 5 µL of a known potent inhibitor or buffer without enzyme (0% activity, low control)[13].

    • Add 10 µL of the 2X kinase solution to all wells and incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts[15].

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.

    • Incubate for 60-120 minutes at room temperature. The reaction must be run under initial rate conditions, which should be confirmed by establishing enzyme linearity versus time in separate experiments[13].

    • Stop the reaction by adding 10 µL of a stop/detection reagent solution (e.g., containing EDTA to chelate Mg²⁺)[15].

    • Incubate for the time recommended by the detection kit manufacturer (e.g., 60 minutes).

  • Data Analysis:

    • Read the plate using an appropriate plate reader.

    • Normalize the data using the high and low controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Low] / [Signal_High - Signal_Low]).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

While 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine remains a functional and valuable scaffold for kinase inhibitor synthesis, the field has evolved significantly. Privileged scaffolds such as pyrazolo[3,4-d]pyrimidines and imidazo[1,5-a]pyrazines offer compelling alternatives, backed by a wealth of literature and, crucially, clinical success. Their inherent ATP-mimicking properties and synthetic tractability provide a robust foundation for developing next-generation inhibitors. By expanding the repertoire of core scaffolds, researchers can enhance their ability to modulate potency, overcome drug resistance, and fine-tune selectivity, ultimately accelerating the discovery of novel therapeutics for a multitude of diseases.

References

  • Al-Blewi, F. F., Al-Jaber, N. A., & Al-Said, M. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

  • Jiang, A., Liu, Q., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. Available from: [Link]

  • Al-Blewi, F. F., Al-Jaber, N. A., & Al-Said, M. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. Available from: [Link]

  • Ahmed, H. E. A., El-Nassag, M. A. A., Hassan, A. H., Okasha, R. M., Ihmaid, S., Fouda, A. M., ... & El-Agrody, A. M. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(21), 7247. Available from: [Link]

  • Liu, Q., Jiang, A., Wang, R., Wei, P., Dai, Y., Wang, X., ... & Xiong, B. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(3), 698. Available from: [Link]

  • Scott, J. S., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ). Journal of Medicinal Chemistry. Available from: [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available from: [Link]

  • Li, G., et al. (2023). Development of the Inverse Sonogashira Reaction for DEL Synthesis. National Institutes of Health (NIH). Available from: [Link]

  • Friedman, M., et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][1][3][4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. PubMed. Available from: [Link]

  • Al-Ostath, O. A., & El-Sabbagh, O. I. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]

  • ACS Medical Chemistry Letters. (2024). Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. American Chemical Society. Available from: [Link]

  • Fraser, C., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. Available from: [Link]

  • MDPI. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. Available from: [Link]

  • National Institutes of Health (NIH). (2021). Ribose conversion with amino acids into pyrraline platform chemicals – expeditious synthesis of diverse pyrrole-fused alkaloid compounds. National Institutes of Health (NIH). Available from: [Link]

  • The Journal of Organic Chemistry. (2008). Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. American Chemical Society. Available from: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. Available from: [Link]

  • Organic & Biomolecular Chemistry. (2010). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Royal Society of Chemistry. Available from: [Link]

  • ACS Publications. (n.d.). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. American Chemical Society. Available from: [Link]

  • National Institutes of Health (NIH). (2012). Assay Development for Protein Kinase Enzymes. National Institutes of Health (NIH). Available from: [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available from: [Link]

  • ResearchGate. (2021). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Available from: [Link]

  • National Institutes of Health (NIH). (2024). Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. National Institutes of Health (NIH). Available from: [Link]

  • Elassar, A. Z. A., & El-Khair, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 181–191. Available from: [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available from: [Link]

  • Abdelgawad, M. A., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available from: [Link]

  • PubMed. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed. Available from: [Link]

  • Bioorganic & Medicinal Chemistry. (2024). Design, synthesis, and biological evaluation of new 3,4-dihydro-2H-1,4-benzoxazine derivatives as potential anticancer agents. Elsevier. Available from: [Link]

  • MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available from: [Link]

  • MDPI. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available from: [Link]

  • ResearchGate. (2018). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available from: [Link]

  • National Institutes of Health (NIH). (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Institutes of Health (NIH). Available from: [Link]

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Sources

Efficacy comparison of different palladium catalysts for pyrazine coupling

[1][2]

Executive Summary

Pyrazine cores are ubiquitous in FDA-approved kinase inhibitors (e.g., Bortezomib, Bosutinib), yet they represent a significant synthetic challenge in cross-coupling chemistry. Unlike phenyl or pyridine analogs, pyrazines are highly electron-deficient and possess two competing nitrogen binding sites. This results in two primary failure modes: oxidative addition stagnation (due to electron deficiency) and catalyst poisoning (due to formation of stable bis-pyrazine Pd complexes).

This guide compares the efficacy of three generations of palladium catalysts, moving beyond traditional protocols to identify high-turnover systems for drug discovery applications.

Part 1: The "Pyrazine Problem" & Catalyst Selection Strategy

To select the correct catalyst, one must understand the failure mechanism. Standard catalysts like Pd(PPh₃)₄ often fail with chloropyrazines because the oxidative addition is too slow, allowing the pyrazine nitrogen to displace the phosphine ligand, effectively sequestering the palladium in an inactive off-cycle resting state.

Comparative Efficacy Matrix
Catalyst ClassRepresentative SystemsBest ForLimitationsRelative Efficacy (Cl-Pyrazine)
Gen 1: Traditional Pd(PPh₃)₄, PdCl₂(dppf)Iodopyrazines, simple aryl boronic acids.High loading (5-10 mol%) required; fails with bulky nucleophiles; air sensitive.Low (< 40%)
Gen 2: In-Situ Active Pd(OAc)₂ + SPhos / XPhosChloropyrazines, heteroaryl boronic acids.Requires careful L:Pd ratio control; induction period can lead to Pd black precipitation.High (80-95%)
Gen 3: Precatalysts XPhos Pd G4, Pd-PEPPSI-IPentChallenging substrates: Aminations, hindered couplings, low catalyst loading (<1 mol%).Higher cost; "Iodide Effect" (in B-H amination).Superior (> 95%)
Mechanistic Insight: The Ligand Effect
  • Bis-phosphines (dppf): While robust, they lack the electron-donating power to facilitate oxidative addition into C-Cl bonds on electron-poor pyrazines.

  • Dialkylbiaryl Phosphines (SPhos, XPhos): These are bulky and electron-rich. The bulk prevents the formation of inactive Pd-dimers and forces the formation of the active monoligated Pd(0) species.

  • NHC Ligands (PEPPSI): The N-Heterocyclic Carbene creates a "throw-away" ligand system (3-chloropyridine) that stabilizes the precatalyst but dissociates rapidly to reveal a highly active 12-electron Pd center.

Part 2: Visualizing the Catalytic Landscape

Diagram 1: The Pyrazine Catalytic Cycle & Poisoning Traps

This diagram illustrates the standard cycle versus the specific "off-cycle" traps common in pyrazine chemistry.

PyrazineCyclePd0Active SpeciesL-Pd(0)OxAddOxidative Addition(Rate Limiting for Cl-Pyrazine)Pd0->OxAdd+ Pyrazine-XPdII_ArXL-Pd(II)-Ar-XOxAdd->PdII_ArXTransMetTransmetalationPdII_ArX->TransMet+ Ar-B(OH)2 / BasePoisonOFF-CYCLE TRAP(Pyrazine N-Binding)PdII_ArX->PoisonCoordination ofPyrazine NitrogenDimerOFF-CYCLE TRAP(Halide-Bridged Dimer)PdII_ArX->DimerIf Ligand isNot BulkyRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0

Caption: The catalytic cycle highlights two critical failure points for pyrazines: N-coordination poisoning (red) and dimer formation, both mitigated by bulky Gen 2/3 ligands.

Part 3: Deep Dive & Experimental Protocols

Suzuki-Miyaura Coupling of Chloropyrazines

Challenge: Chloropyrazines are inert to oxidative addition with Pd(PPh₃)₄. Solution: Use Pd(OAc)₂ / SPhos or XPhos Pd G4 . SPhos is particularly effective for heteroaryl-heteroaryl couplings due to its high electron density.

Protocol: High-Efficiency Coupling of 2-Chloropyrazine
  • Substrate: 2-Chloropyrazine (1.0 equiv), Arylboronic acid (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (2 mol%), SPhos (4 mol%). Alternatively: XPhos Pd G3 (2 mol%).

  • Base: K₃PO₄ (2.0 equiv) – Phosphate is superior to carbonate for pyrazines to prevent hydrolysis.

  • Solvent: n-Butanol / Water (4:1) or Toluene / Water (10:1).

  • Conditions: 80°C - 100°C for 2-4 hours.

Step-by-Step:

  • Charge a reaction vial with the boronic acid, K₃PO₄, and Pd catalyst.

  • Evacuate and backfill with Argon (x3). Oxygen is a major poison for SPhos.

  • Add degassed solvent and 2-chloropyrazine via syringe.

  • Heat to 80°C. Monitor by LCMS.

  • Note: If the reaction stalls, add 1 mol% additional catalyst. Pyrazines often require "top-up" catalysis due to gradual poisoning.

Buchwald-Hartwig Amination

Challenge: The "Iodide Effect". In standard couplings, iodides are better. In Buchwald-Hartwig amination, iodide ions can bridge Pd centers, forming inactive dimers.[1] Since pyrazines are often synthesized as iodides, this is a common trap. Solution: Use Bromopyrazines or Chloropyrazines instead of Iodopyrazines. If using Iodides, use BrettPhos Pd G4 .

Protocol: Amination of 2-Chloropyrazine
  • Substrate: 2-Chloropyrazine (1.0 equiv), Primary/Secondary Amine (1.2 equiv).

  • Catalyst: BrettPhos Pd G4 (1-2 mol%) or RuPhos Pd G4 (for secondary amines).

  • Base: LiHMDS (2.2 equiv) or NaOtBu (1.4 equiv).

  • Solvent: THF or Dioxane (anhydrous).

  • Conditions: 60°C - 80°C.

Step-by-Step:

  • In a glovebox or under strict Argon flow, combine BrettPhos Pd G4 and base in a vial.

  • Add amine and chloropyrazine.

  • Add anhydrous THF.

  • Seal and heat.

  • Critical Insight: For primary amines, use BrettPhos .[1] For secondary amines, RuPhos is often superior. If the pyrazine contains base-sensitive groups (esters), switch base to Cs₂CO₃ and use Pd-PEPPSI-IPent .

Part 4: Decision Logic for Catalyst Selection

Use this decision tree to select the optimal catalyst system for your specific pyrazine substrate.

CatalystSelectionStartStart: Pyrazine CouplingReactionTypeReaction Type?Start->ReactionTypeSuzukiSuzuki-Miyaura(C-C Bond)ReactionType->SuzukiBuchwaldBuchwald-Hartwig(C-N Bond)ReactionType->BuchwaldSubstrateHalogen?Suzuki->SubstrateAmineTypeAmine Type?Buchwald->AmineTypeCl_BrCl / BrSubstrate->Cl_BrIodoIodoSubstrate->IodoPrimPrimary AmineAmineType->PrimSecSecondary AmineAmineType->SecRec1USE: XPhos Pd G4or Pd(OAc)2/SPhosCl_Br->Rec1Rec2USE: Pd(dppf)Cl2(Cheaper)Iodo->Rec2Rec3USE: BrettPhos Pd G4Prim->Rec3Rec4USE: RuPhos Pd G4Sec->Rec4

Caption: Decision tree optimizing catalyst choice based on reaction type and substrate constraints.

References

  • Comparison of Catalyst Generations: Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis."

  • SPhos/XPhos Efficacy: Journal of the American Chemical Society, "Universal 1st Generation Buchwald-Hartwig Catalysts."

  • Pd-PEPPSI Protocols: Organometallics, "Pd-PEPPSI-IPent: An Active Catalyst for Challenging Buchwald-Hartwig Aminations."

  • Pyrazine Specific Challenges: Organic & Biomolecular Chemistry, "Transition metal-catalyzed functionalization of pyrazines."

  • The Iodide Effect: Journal of the American Chemical Society, "Inhibition of Palladium-Catalyzed Aminations by Halide Ions."

Benchmarking new synthetic routes for pyrrolopyrazines against known methods

[1]

Executive Summary

This guide provides a technical benchmarking analysis of synthetic strategies for pyrrolo[1,2-a]pyrazine and pyrrolo[2,3-b]pyrazine scaffolds. These heterocyclic cores are critical in medicinal chemistry, serving as pharmacophores for kinase inhibitors (e.g., FGFR inhibitors), antiviral agents, and antimicrobials.[1] We contrast traditional condensation/cyclodehydration methods with emerging transition-metal-catalyzed (Au, Pd) and multicomponent reaction (MCR) pathways. The analysis focuses on process efficiency, regioselectivity, and atom economy to aid drug development professionals in selecting the optimal route for lead optimization.

Structural Significance & Scaffold Analysis[2][3][4]

The pyrrolopyrazine architecture presents two primary isomers of pharmaceutical interest. The choice of synthetic route is often dictated by the specific isomer required and the substitution pattern needed for Structure-Activity Relationship (SAR) studies.

  • Pyrrolo[1,2-a]pyrazine: Characterized by a bridgehead nitrogen. Common in natural alkaloids and noted for antimicrobial and antiviral activity.

  • Pyrrolo[2,3-b]pyrazine: An isomer of 7-azaindole. Highly valued in oncology as a kinase inhibitor scaffold due to its ability to mimic the adenine hinge-binding region of ATP.

Mechanistic Comparison of Routes

The "Old" methods rely on thermodynamic control, often requiring harsh conditions to force condensation. "New" methods utilize kinetic control via metal catalysis or high-energy intermediates (isocyanides, alkynes) to achieve rapid, selective bond formation under mild conditions.

SyntheticStrategiescluster_oldTraditional Methodscluster_newModern MethodsOld1Condensation(Pyrrole-2-carbaldehyde + Diamine)Old3Thermodynamic ControlHigh Temp, Acid/BaseOld1->Old3Old2Bischler-NapieralskiCyclizationOld2->Old3TargetPyrrolopyrazine ScaffoldOld3->Target Low Regio-controlNew1Transition Metal Catalysis(Au, Pd, Rh)New3Kinetic ControlMild Conditions, High SelectivityNew1->New3New2Multicomponent Reactions(Ugi/Van Leusen)New2->New3New3->Target High Regio-control

Figure 1: Strategic divergence between thermodynamic condensation and kinetic metal-catalyzed assembly.

Comparative Analysis: Benchmarking Performance

We benchmark a classic Cyclodehydration approach against a modern Gold(I)-Catalyzed Post-Ugi Annulation .

Benchmark 1: Construction Efficiency
  • Traditional: Requires pre-functionalized precursors. The formation of the pyrazine ring often involves a multi-step sequence (e.g., amidation followed by cyclization) with intermediate purifications.

  • Modern: The Ugi reaction assembles four components in one pot, creating a complex linear precursor that is cyclized quantitatively by Gold(I). This reduces the effective step count and purification burden.

Benchmark 2: Regioselectivity
  • Traditional: Electrophilic substitutions on the pyrrolopyrazine core are often governed by inherent electronic bias, making it difficult to install substituents at "unfavorable" positions without blocking groups.

  • Modern: The substituent pattern is determined by the starting materials (aldehyde, amine, isocyanide, acid) in the Ugi step. The Gold catalyst strictly enforces a specific cyclization mode (e.g., 5-exo-dig or 6-endo-dig), guaranteeing regiochemical purity.

Benchmark 3: Sustainability (Green Metrics)
MetricTraditional (Cyclodehydration)Modern (Au-Catalyzed MCR)
Atom Economy Moderate (Loss of H₂O/Leaving groups)High (MCR incorporates most atoms)
Reaction Temp High (>100°C, Reflux)Mild (RT to 50°C)
Solvent DMF, Toluene (Toxic)MeOH, DCM (Manageable)
Catalyst Stoichiometric Acid/Base1-5 mol% Au(I)

Experimental Protocols

Method A: Traditional Cyclodehydration (Baseline)

Context: Synthesis of pyrrolo[1,2-a]pyrazine via condensation of pyrrole-2-carbaldehyde with a diamine.

  • Reactants: Dissolve 1H-pyrrole-2-carbaldehyde (1.0 equiv) and ethylenediamine (1.1 equiv) in anhydrous ethanol.

  • Imine Formation: Stir the mixture at room temperature for 2 hours. Monitor the disappearance of the aldehyde by TLC.

  • Cyclization: Add p-toluenesulfonic acid (p-TSA) (0.1 equiv) as a catalyst.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 12–24 hours.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure. Dissolve the residue in DCM and wash with saturated NaHCO₃.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via column chromatography (Silica gel, Hexane/EtOAc).

  • Typical Yield: 50–65%.

Method B: Modern Gold(I)-Catalyzed Post-Ugi Annulation

Context: Regioselective synthesis of functionalized pyrrolo[1,2-a]razinones.

  • Ugi-4CR (Precursor Assembly):

    • Combine aldehyde (1.0 equiv), amine (1.0 equiv), alkynoic acid (1.0 equiv), and isocyanide (1.0 equiv) in MeOH (1M concentration).

    • Stir at room temperature for 24 hours.

    • Evaporate solvent to obtain the linear Ugi adduct (often used directly or after rapid filtration).

  • Au-Catalyzed Annulation:

    • Dissolve the Ugi adduct in anhydrous DCM (0.1 M).

    • Add (PPh₃)AuCl (5 mol%) and AgOTf (5 mol%) (generating the active cationic Gold species in situ).

    • Stir at room temperature for 1–4 hours.

  • Workup: Filter the mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate.

  • Purification: Flash chromatography (if necessary) to isolate the pure pyrrolopyrazine derivative.

  • Typical Yield: 75–92% (over two steps).

ReactionWorkflowcluster_ugiStep 1: Ugi 4-Component Reactioncluster_goldStep 2: Au(I) CatalysisR1AldehydeAdductLinear Ugi AdductR1->AdductR2AmineR2->AdductR3Alkynoic AcidR3->AdductR4IsocyanideR4->AdductCycleIntramolecularHydroaminationAdduct->Cycle ActivationCatAu(I) / AgOTfCat->CycleProductPyrrolo[1,2-a]pyrazineCycle->Product Cyclization

Figure 2: Workflow for the Gold(I)-catalyzed cascade synthesis.

Conclusion & Recommendations

For routine synthesis of simple, unsubstituted pyrrolopyrazines, the Traditional Cyclodehydration remains a viable, low-cost option utilizing readily available reagents. However, for drug discovery campaigns requiring diverse substitution patterns and high regiochemical fidelity, the Gold(I)-Catalyzed Post-Ugi method is superior. It offers a modular "plug-and-play" approach to library generation that classic methods cannot match.

Recommendation: Adopt the Gold(I) or Palladium-catalyzed routes when establishing SAR libraries for kinase or viral targets. Reserve condensation methods for multi-gram scale-up of simple intermediates where catalyst cost is a prohibiting factor.

References

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities Source: ResearchGate [Link]

  • Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation Source: ACS Publications (J. Org. Chem.) [Link][2][3][4][5][6][7][8][9][10][11][12]

  • Synthesis of pyrrolo-pyrrolo-pyrazines via the Pd/C-catalyzed cyclization of N-propargyl pyrrolinyl-pyrrole derivatives Source: ResearchGate [Link]

  • Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration Source: RSC Advances (NIH/PMC) [Link]

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones Source: MDPI (Molecules) [Link]

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number: 1027512-24-8

Executive Safety Summary & Risk Assessment

The "Why" Behind the Protocol: As a Senior Application Scientist, I approach 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine not just as a static reagent, but as a reactive electrophile with specific structural liabilities. This compound combines a halogenated pyrazine core with a pyrrole substituent.

  • Structural Risk Analysis:

    • The Bromine Handle: The C-Br bond on the electron-deficient pyrazine ring makes this compound susceptible to nucleophilic aromatic substitution (

      
      ). This reactivity implies it can potentially alkylate biological nucleophiles (proteins/DNA), classifying it as a potential sensitizer  and irritant .
      
    • The Pyrrole Ring: Electron-rich and prone to oxidation; degradation products of pyrroles can be lachrymatory or allergenic.

    • Physical State: Likely a solid powder. The primary vector for exposure is inhalation of dust during weighing and dermal absorption when solubilized.

Hazard Classification (Read-Across Strategy): Based on structural analogs (e.g., 2-Bromopyrazine, CAS 56423-63-3) and GHS standards:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[2]

  • STOT-SE: Category 3 (Respiratory tract irritation).[2][3][4][5]

PPE Matrix: Task-Based Protection

Standard "lab coat and glasses" are insufficient for intermediates with unknown chronic toxicity profiles. Use this matrix to select PPE based on the activity state of the chemical.

PPE Component Solid Handling (Weighing/Transfer) Solution Handling (Reaction/Workup) Rationale (Causality)
Respiratory N95 or P100 Respirator (if outside hood)Fume Hood (Sash <18")Pyrazine dusts are potent respiratory irritants. Solutions generate less dust but vapors may carry toxic solvent loads.
Hand Protection Double Nitrile (0.11 mm min) Laminate (Silver Shield) or Double NitrileHalogenated organics in solvents like DCM or DMF permeate standard nitrile in <5 mins.
Eye Protection Chemical Goggles (Tight seal)Safety Glasses w/ Side ShieldsGoggles prevent fine powder migration around the lens; glasses suffice for splash risk if a sash is present.
Body Defense Standard Lab Coat (Cotton/Poly)Tyvek Sleeves or ApronProtects forearms from splashes during syringe transfers or separatory funnel venting.

Operational Protocol: The "Zero-Contact" Workflow

This protocol is designed to be self-validating: if you see dust on the balance, the containment has failed.

Phase A: Preparation & Weighing
  • Engineering Control: All open handling must occur inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or polonium strip on the weighing boat. Pyrazines are often "fluffy" and prone to static fly-off.

  • The "Coffin" Technique:

    • Place the weighing boat inside a larger secondary container (e.g., a plastic Tupperware or deep petri dish) before taring.

    • Transfer the solid.

    • Cap the secondary container before removing it from the balance to the reaction vessel.

    • Why? This traps any stray particles during transport across the lab bench.

Phase B: Solubilization & Reaction
  • Solvent Choice: When dissolving in DMSO or DMF, assume the skin permeability of the compound increases 100-fold.

  • Cannula Transfer: Avoid pouring solutions. Use positive pressure cannula transfer or gas-tight syringes for all liquid movements to maintain a closed system.

Phase C: Decontamination (The "Red Light" Step)

Before removing gloves:

  • Wipe all exterior surfaces of flasks/bottles with a solvent-dampened Kimwipe (Acetone or Ethanol).

  • Dispose of the Kimwipe immediately into solid hazardous waste.

  • Doffing Protocol: Remove outer gloves inside the hood. Inspect inner gloves for discoloration.

Visualizing the Safety Logic

The following diagram illustrates the decision pathway for handling this specific class of chemistry, linking structure to safety response.

SafetyLogic Chemical 2-Bromo-5-(1H-pyrrol-1-yl)pyrazine Structure Structural Hazards: 1. C-Br (Alkylating) 2. Pyrrole (Oxidation) Chemical->Structure State Physical State: Fine Solid/Dust Chemical->State Risk Primary Risk: Inhalation & Sensitization Structure->Risk Reactivity State->Risk Exposure Route Control_Eng Engineering Control: Fume Hood + Static Elimination Risk->Control_Eng Containment Control_PPE PPE Response: Double Nitrile + N95 (if open) Risk->Control_PPE Personal Defense

Figure 1: Risk Assessment Logic Flow linking chemical structure to required safety controls.

Waste Disposal & Emergency Plan

Disposal Strategy (Cradle-to-Grave): Do not mix with general organic waste if possible. Segregation ensures cheaper and safer incineration.

Waste Stream Composition Disposal Method
Solid Waste Contaminated gloves, weighing boats, Kimwipes.Double-bagged in clear polyethylene; label "Toxic Solids with Halogens."
Liquid Waste A Mother liquors (DCM, Ethyl Acetate, etc.) containing product.Halogenated Organic Solvent Waste. (High BTU Incineration).
Liquid Waste B Aqueous washes (Brine, Water).Check pH. If neutral and <1% organic content, aqueous waste (verify with local EHS).

Emergency Response:

  • Skin Contact: Immediate wash with soap and water for 15 minutes.[3] Do not use ethanol (this enhances absorption).

  • Spill (Solid): Do not dry sweep.[6] Cover with wet paper towels to dampen, then scoop into a waste bag.

  • Spill (Solution): Cover with vermiculite or sand. Scoop into a sealed container.

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] [Link]

  • PubChem. (n.d.). Compound Summary: 2-Bromopyrazine (Analogous Hazard Data). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

Sources

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